Product packaging for Dimex(Cat. No.:CAS No. 18853-26-4)

Dimex

Cat. No.: B094397
CAS No.: 18853-26-4
M. Wt: 285.26 g/mol
InChI Key: JVHAISKAWIKKGT-UHFFFAOYSA-N
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Description

Dimex is a useful research compound. Its molecular formula is C11H12NO4PS and its molecular weight is 285.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12NO4PS B094397 Dimex CAS No. 18853-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18853-26-4

Molecular Formula

C11H12NO4PS

Molecular Weight

285.26 g/mol

IUPAC Name

dimethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

JVHAISKAWIKKGT-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2

Canonical SMILES

COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2

Other CAS No.

18853-26-4

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Dimethoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, a widely utilized organophosphate insecticide, is chemically identified as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its synthesis and characterization, tailored for a technical audience.

Chemical Identity and Physicochemical Properties

The fundamental structural and physical characteristics of Dimethoate are summarized below. These properties are crucial for understanding its behavior in biological and environmental systems.

Table 1: Chemical Identifiers for Dimethoate

IdentifierValue
IUPAC Name O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[1]
SMILES String CNC(=O)CSP(=S)(OC)OC[1]
InChI Key MCWXGJITAZMZEV-UHFFFAOYSA-N[1]
Molecular Formula C5H12NO3PS2[1]
CAS Number 60-51-5[1]

Table 2: Physicochemical Properties of Dimethoate

PropertyValue
Molar Mass 229.26 g/mol [1]
Appearance Grey-white crystalline solid[1]
Density 1.3 g/cm³ (solid)[1]
Melting Point 43 to 45 °C[1]
Boiling Point 117 °C at 10 Pa[1]
Solubility in Water 2.5 g/100 mL[1]

Synthesis and Structural Elucidation: Experimental Protocols

The synthesis and structural confirmation of Dimethoate involve specific chemical reactions and analytical techniques.

Synthesis of Dimethoate

A common industrial synthesis of Dimethoate involves a multi-step process. The following protocol is based on established methodologies:

  • Formation of O,O-dimethyl phosphorodithioate: Phosphorus pentasulfide is reacted with methanol. This reaction is typically carried out in the presence of a catalyst. The resulting O,O-dimethyl phosphorodithioate is then converted to its sodium salt.

  • Reaction with N-methyl-2-chloroacetamide: The sodium salt of O,O-dimethyl phosphorodithioate is reacted with N-methyl-2-chloroacetamide. This reaction is often performed in a continuous reactor system to generate the crude Dimethoate.

  • Purification: The crude product is then purified, commonly through reduced pressure distillation, to yield the final Dimethoate product.[2]

Structural Characterization Protocols

The confirmation of the chemical structure of synthesized Dimethoate is achieved through various spectroscopic methods.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of Dimethoate typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the presence of key structural motifs.

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the functional groups present in Dimethoate. Key expected peaks would include those for P=S, P-O-C, C=O (amide), and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for a complete structural assignment.

Mechanism of Action and Metabolism

Dimethoate exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[1] Its metabolism in biological systems is a key factor in its toxicity.

Acetylcholinesterase Inhibition Pathway

The diagram below illustrates the mechanism by which Dimethoate disrupts nerve function.

Dimethoate_AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Dimethoate Dimethoate Dimethoate->Inhibition Inhibition->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Dimethoate.

Metabolic Pathway of Dimethoate

Upon entering a biological system, Dimethoate undergoes metabolic transformation, primarily through oxidation, to its more potent and toxic metabolite, Omethoate.

Dimethoate_Metabolism Dimethoate Dimethoate (O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate) Omethoate Omethoate (O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorothioate) Dimethoate->Omethoate Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products Dimethoate->Hydrolysis_Products Hydrolysis Omethoate->Hydrolysis_Products Hydrolysis

Caption: Metabolic Pathway of Dimethoate to Omethoate.

References

The Genesis of a Potent Protector: An In-depth Technical History of Dimethoate Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – October 29, 2025 – Dimethoate, a systemic and contact organophosphate insecticide, has been a significant tool in agricultural pest management for over half a century. Developed in the 1950s by American Cyanamid, its discovery marked a notable advancement in the chemical control of a broad spectrum of sucking and chewing insects. This technical guide delves into the history of its discovery, its chemical synthesis, mechanism of action, and the key experimental findings that established its efficacy and toxicological profile.

Dimethoate, chemically known as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate, was first introduced in the 1950s by the American Cyanamid Company.[1][2] It emerged from the extensive research into organophosphorus compounds that followed the discovery of their insecticidal properties. The development of Dimethoate provided farmers with a versatile weapon against a wide array of agricultural pests.

Chemical Synthesis

The synthesis of Dimethoate involves a multi-step process. While the original patent from American Cyanamid provides the foundational methodology, a common synthesis route is outlined below. The process begins with the reaction of phosphorus pentasulfide with methanol to produce O,O-dimethyl phosphorodithioic acid. This intermediate is then reacted with a salt of chloroacetic acid, followed by amidation with methylamine to yield the final Dimethoate molecule.

Experimental Protocol: Synthesis of Dimethoate

  • Preparation of O,O-dimethyl phosphorodithioic acid: Phosphorus pentasulfide is slowly added to cooled methanol in a reaction vessel equipped with a stirrer and a reflux condenser. The reaction is exothermic and the temperature is maintained below 70°C. After the addition is complete, the mixture is heated to reflux for several hours to complete the reaction.

  • Reaction with Sodium Chloroacetate: The resulting O,O-dimethyl phosphorodithioic acid is neutralized with a sodium hydroxide solution to form the sodium salt. This salt is then reacted with sodium chloroacetate in an aqueous solution.

  • Amidation: The intermediate product is then reacted with an aqueous solution of methylamine under controlled temperature conditions to form Dimethoate.

  • Purification: The crude Dimethoate is then purified through solvent extraction and crystallization to yield a white to grayish crystalline solid.

Mechanism of Action: Acetylcholinesterase Inhibition

Dimethoate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the normal functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.

The inhibition of AChE by Dimethoate leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect.

Metabolic Activation to Omethoate

In vivo, Dimethoate is metabolized to its oxygen analog, omethoate.[2][3] This conversion, which involves the substitution of a sulfur atom with an oxygen atom, results in a much more potent inhibitor of acetylcholinesterase. Omethoate is considered the primary toxic metabolite of Dimethoate.

Signaling Pathway of Dimethoate's Neurotoxicity

Dimethoate_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Dimethoate Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Into Blocked_AChE Inhibited AChE Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Generates Dimethoate Dimethoate Omethoate Omethoate (active metabolite) Dimethoate->Omethoate Metabolized to Omethoate->AChE Inhibits Blocked_AChE->Acetylcholine Cannot hydrolyze AChE_Inhibition_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare AChE solution Mix Mix AChE, buffer, and DTNB Enzyme->Mix Inhibitor Prepare Dimethoate dilutions Preincubate Pre-incubate with Dimethoate Inhibitor->Preincubate Substrate Prepare Acetylthiocholine solution Initiate Add Acetylthiocholine Substrate->Initiate DTNB Prepare DTNB solution DTNB->Mix Mix->Preincubate Preincubate->Initiate Measure Measure absorbance at 412 nm over time Initiate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Dimethoate, an organophosphate insecticide. The information is presented to support research, development, and safety assessments. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided, referencing internationally recognized guidelines.

Chemical Identity

IdentifierValue
IUPAC Name O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[1][2][3]
CAS Number 60-51-5[1][2][4]
Molecular Formula C5H12NO3PS2[1][2][5][6][7][8]
Molecular Weight 229.26 g/mol [2][6][8]
Common Names Dimethoate, Fosfamid, Rogor, Cygon[1][2]

Physicochemical Properties of Dimethoate

The physical and chemical characteristics of Dimethoate are crucial for understanding its environmental fate, toxicology, and for the development of formulations. Pure dimethoate is a colorless to white crystalline solid with a mercaptan-like or camphor-like odor.[1][9][10] The technical grade product may appear as an off-white to grayish semi-crystalline material.[1][9]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Dimethoate.

PropertyValueTemperature (°C)Pressure
Melting Point 43 - 45 °C (technical)[2][4]; 51 - 52.5 °C[1][11]N/AN/A
Boiling Point 117 °C[2][5]N/A0.1 mmHg (13.3 Pa)[2][5]
Density 1.281 g/cm³[1][11]20N/A
Vapor Pressure 1.1 x 10⁻³ Pa (8.5 x 10⁻⁶ mmHg)[1][11]25N/A
Water Solubility 25 - 39 g/L[1][4]21N/A
log Kow (Octanol-Water Partition Coefficient) 0.704 - 0.78[5][10]N/AN/A
Flash Point 107 °C (Closed Cup)[2][12][13]N/AN/A
Solubility Profile

Dimethoate exhibits the following solubility characteristics:

  • Highly soluble in: Chloroform, methylene chloride, benzene, toluene, alcohols, esters, and ketones.[1][11]

  • Slightly soluble in: Xylene, carbon tetrachloride, and aliphatic hydrocarbons.[1][11]

  • Fairly soluble in: Water.[1][11]

Chemical Stability and Reactivity
  • pH Stability: Dimethoate is relatively stable in acidic to neutral aqueous solutions (pH 2-7).[1][11] However, it is unstable and rapidly hydrolyzes in alkaline solutions (pH > 7).[1][11] At pH 9, a 50% loss can occur in 12 days.[1][11]

  • Thermal Stability: It is thermally unstable and decomposes upon heating.[10] Heating can convert it to its O,S-dimethyl isomer (isodimethoate).[1][9]

  • Corrosivity: It is reported to be slightly corrosive to iron.[12]

  • Decomposition: When heated to decomposition, it produces toxic fumes, including nitrogen oxides, phosphorus oxides, and sulfur oxides.[12]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a chemical substance like Dimethoate, based on internationally accepted guidelines.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point of crystalline solids.

  • Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is attached to a thermometer or a temperature sensor and heated in a controlled liquid bath or metal block. The temperature at which the substance is observed to melt is recorded as the melting point.

  • Hot Stage Apparatus: A small quantity of the substance is placed on a heated stage, and its melting is observed through a microscope. The temperature of the stage is precisely controlled and measured.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.

Boiling Point (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids.

  • Ebulliometer Method: An ebulliometer is used to measure the exact boiling temperature under equilibrium conditions at atmospheric pressure. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured.

  • Dynamic Method: The temperature at which vapor is recondensing in a reflux condenser while the liquid is boiling is measured. The pressure can be varied to determine the boiling point at different pressures.

  • Distillation Method: The substance is distilled, and the boiling temperature is recorded as the plateau in the temperature-distillate volume curve.

Density of Solids (OECD Guideline 109)

This guideline outlines methods for determining the density of solid substances.

  • Displacement Method (Pycnometer): A pycnometer (a flask with a precisely known volume) is weighed empty, then filled with a liquid of known density (in which the solid is insoluble) and weighed again. The solid is then added to the empty pycnometer, and it is weighed. Finally, the pycnometer with the solid is filled with the liquid and weighed. The density of the solid is calculated from these four weights.

  • Buoyancy Method (Archimedes' Principle): The sample is weighed in air and then weighed again while submerged in a liquid of known density. The difference in weight is equal to the weight of the displaced liquid. The volume of the solid can be calculated from the density of the liquid, and subsequently, the density of the solid is determined.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods suitable for different vapor pressure ranges. For a substance like Dimethoate with a low vapor pressure, the following are often used:

  • Gas Saturation Method: A stream of an inert gas is passed at a known flow rate through or over the surface of the substance, slowly enough to ensure saturation. The amount of substance transported by the gas is determined. The vapor pressure is calculated from the mass of the substance and the volume of the gas passed.

  • Effusion Method (Knudsen Cell): The substance is placed in a small, heated container (Knudsen cell) with a very small orifice. The rate of mass loss due to the substance effusing through the orifice into a vacuum is measured. The vapor pressure is calculated from this rate of mass loss.

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods depending on the expected solubility. For Dimethoate, with a solubility greater than 10⁻² g/L, the Flask Method is appropriate.

  • Flask Method: An excess amount of the test substance is placed in a flask with a known volume of water. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). The concentration of the substance in the aqueous phase, after separation of the undissolved solid (e.g., by centrifugation and filtration), is then determined by a suitable analytical method (e.g., HPLC, GC). This concentration is the water solubility.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity.

  • Shake Flask Method (OECD 107): This is the classical method for determining log Kow values between -2 and 4. A solution of the substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken to allow for partitioning between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The retention time of the test substance is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve is generated from the standards, and the log Kow of the test substance is interpolated.

Flash Point (Pensky-Martens Closed Cup Method - e.g., ASTM D93)

This method is used to determine the flash point of liquids with a closed cup tester.

  • Procedure: A sample of the substance is placed in the test cup of the Pensky-Martens apparatus and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like Dimethoate.

G cluster_identity Chemical Identity cluster_physical Physical Properties Determination cluster_chemical Chemical Properties & Behavior cluster_assessment Safety & Environmental Assessment Identity IUPAC Name, CAS No., Molecular Formula & Weight MeltingPoint Melting Point (OECD 102) Identity->MeltingPoint BoilingPoint Boiling Point (OECD 103) Identity->BoilingPoint Density Density (OECD 109) Identity->Density VaporPressure Vapor Pressure (OECD 104) MeltingPoint->VaporPressure BoilingPoint->VaporPressure Solubility Water Solubility (OECD 105) VaporPressure->Solubility Kow Octanol-Water Partition (OECD 107/117) Solubility->Kow Stability pH & Thermal Stability Kow->Stability FlashPoint Flash Point (ASTM D93) Stability->FlashPoint Assessment Toxicology, Ecotoxicology, & Environmental Fate FlashPoint->Assessment

Caption: Logical workflow for the physicochemical characterization of Dimethoate.

References

An In-Depth Technical Guide to the Synthesis of Dimethoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, scientifically known as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate, is a widely utilized organophosphate insecticide and acaricide. Its synthesis involves a multi-step chemical process, primarily centered around the formation of a key phosphorodithioate intermediate followed by subsequent reactions to introduce the side chain. This technical guide provides a detailed overview of the primary synthesis pathways of Dimethoate, complete with experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: The Phosphorodithioate Route

The most common and industrially significant method for synthesizing Dimethoate begins with the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH). This initial step forms the crucial intermediate, O,O-dimethyldithiophosphoric acid. This acid is then typically converted to its sodium salt to facilitate the subsequent reaction. The synthesis can be broadly categorized into the following key stages:

  • Formation of O,O-Dimethyldithiophosphoric Acid and its Sodium Salt: Phosphorus pentasulfide is reacted with methanol to yield O,O-dimethyldithiophosphoric acid. This intermediate is then neutralized with a sodium base, such as sodium hydroxide, to form sodium O,O-dimethyldithiophosphate.

  • Reaction with N-methyl-2-chloroacetamide: The sodium salt of O,O-dimethyldithiophosphoric acid is then reacted with N-methyl-2-chloroacetamide. This step couples the phosphorodithioate group with the acetamide side chain.

  • Aminolysis to Yield Dimethoate: In some described variations of this pathway, the product from the previous step undergoes aminolysis with methylamine to yield the final Dimethoate product. However, many protocols describe the direct formation of Dimethoate from the reaction of sodium O,O-dimethyldithiophosphate with N-methyl-2-chloroacetamide.

A Chinese patent (CN107955034B) details a process that involves reacting phosphorus pentasulfide and methanol to generate O,O-dimethyl dithiophosphate, which is then used for salt formation. This sodium salt is subsequently reacted with methyl chloroacetate. The resulting intermediate then undergoes an aminolysis reaction with methylamine at a low temperature (-10 to 2°C) to produce Dimethoate.[1] Another patent (CN1702074A) describes a similar process where a phosphate ester intermediate is synthesized from a microcosmic salt (such as a sodium salt) and methyl chloroacetate, which then reacts with methylamine.[2]

Experimental Protocols

Step 1: Synthesis of Sodium O,O-Dimethyldithiophosphate

A detailed industrial process for preparing O,O-dimethyldithiophosphoric acid and its alkaline salts is outlined in US Patent 4049755A. This process involves reacting phosphorus pentasulfide with methanol in a toluene diluent at temperatures between 60-75°C for 30-60 minutes. The resulting toluene solution of the acid is then neutralized with an aqueous solution of an alkaline hydroxide to obtain the salt.[3]

  • Reaction: P₂S₅ + 4CH₃OH → 2(CH₃O)₂P(S)SH + H₂S

  • Neutralization: (CH₃O)₂P(S)SH + NaOH → (CH₃O)₂P(S)SNa + H₂O

Step 2 & 3: Synthesis of Dimethoate

A Chinese patent (CN1702074A) provides specific conditions for the subsequent steps. A 35% solution of the sodium salt in a solvent like isopropanol is heated to 55 ± 5°C, to which methyl chloroacetate is added dropwise over 1-2 hours. After cooling to -10 to 0°C, a solution of methylamine is added, and the reaction is incubated for 75-150 minutes. The solvent is then removed to obtain the final product.[2]

  • Reaction: (CH₃O)₂P(S)SNa + ClCH₂C(O)NHCH₃ → (CH₃O)₂P(S)SCH₂C(O)NHCH₃ + NaCl

Quantitative Data

The following table summarizes key quantitative data gathered from various sources for the primary synthesis pathway.

ParameterValueSource
Step 1: O,O-Dimethyldithiophosphoric Acid Synthesis
Reaction Temperature60-75°CUS4049755A[3]
Reaction Time30-60 minutesUS4049755A[3]
SolventTolueneUS4049755A[3]
Step 2 & 3: Dimethoate Synthesis
Reaction Temperature (Intermediate Formation)55-60°CCN1702074A[2]
Reaction Time (Intermediate Formation)1-2 hoursCN1702074A[2]
Reaction Temperature (Aminolysis)-10 to 0°CCN1702074A[2]
Reaction Time (Aminolysis)75-150 minutesCN1702074A[2]
Overall Yield (from sodium salt)86.9%CN1702074A[2]
Purity>90%CN1702074A[2]

Synthesis Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis pathway for Dimethoate.

Dimethoate Synthesis Pathway P2S5 Phosphorus Pentasulfide DMDPA O,O-Dimethyldithiophosphoric Acid P2S5->DMDPA + Methanol Methanol Methanol Methanol->DMDPA NaDMDTP Sodium O,O-Dimethyldithiophosphate DMDPA->NaDMDTP + NaOH NaOH Sodium Hydroxide NaOH->NaDMDTP Dimethoate Dimethoate NaDMDTP->Dimethoate + N-methyl-2-chloroacetamide NMC N-methyl-2-chloroacetamide NMC->Dimethoate

Caption: Primary synthesis pathway of Dimethoate.

Alternative Synthesis Approaches

While the phosphorodithioate route is predominant, alternative methods for the synthesis of organophosphates exist and could potentially be adapted for Dimethoate production. These often involve different phosphorus-containing starting materials or alternative coupling strategies. Research into novel synthetic routes is ongoing, often focusing on improving yield, reducing byproducts, and utilizing greener reagents and catalysts.

It is important to note that technical grade Dimethoate is typically 93-95% pure, with major impurities including O,O-dimethyl S-methylphosphorodithioate and O,O,S-trimethyl phosphorodithioate.[4] The purification of the final product is a critical step in the manufacturing process to ensure the desired quality and to minimize the presence of more toxic impurities.

References

An In-Depth Technical Guide to the Neurotoxic Mechanism of Action of Dimethoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoate, a widely utilized organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of hyperstimulation known as a cholinergic crisis. The clinical manifestations of this crisis are severe and can include muscle weakness, paralysis, seizures, and in extreme cases, respiratory failure and death. Beyond its direct impact on cholinergic transmission, a growing body of evidence indicates a secondary mechanism of dimethoate-induced neurotoxicity involving the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, leading to cellular damage and apoptosis. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to Dimethoate Neurotoxicity

Dimethoate is a systemic and contact insecticide and acaricide used to control a broad spectrum of sucking and chewing insects and mites on various agricultural crops.[1] Its efficacy as a pesticide is directly linked to its potent neurotoxic action.[1] The primary target of dimethoate, like other organophosphates, is the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, dimethoate disrupts the normal functioning of the cholinergic system, which is fundamental for nerve impulse transmission in both insects and mammals.[2] This disruption is the basis for its insecticidal properties but also underlies its significant risk to non-target organisms, including humans. Understanding the intricate molecular mechanisms of dimethoate's neurotoxicity is paramount for developing effective countermeasures, and for the risk assessment of this widely used pesticide.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Biochemical Basis of Inhibition

The principal mechanism of dimethoate's neurotoxicity is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[2] This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

Dimethoate acts as an irreversible inhibitor of AChE.[3] The phosphorus atom in the dimethoate molecule attacks the serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is functionally inactive.[4] This inactivation prevents the hydrolysis of acetylcholine.[4]

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft.[3] This leads to the continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes, resulting in a state of excitotoxicity and a condition known as a cholinergic crisis.[2][5] The persistent depolarization of neurons and muscle cells ultimately leads to a loss of function, manifesting as muscle weakness and paralysis.[6]

Quantitative Analysis of AChE Inhibition

The inhibitory potency of dimethoate on acetylcholinesterase can be quantified through various kinetic parameters. These parameters are essential for comparing the toxicity of different organophosphates and for understanding the dose-response relationship of dimethoate.

ParameterValueSpecies/TissueReference
Km Increased with dimethoate concentrationCyprinus carpio (Gut)[2]
Vmax No change with dimethoate concentrationCyprinus carpio (Gut)[2]
Ki 0.5 mMCyprinus carpio (Gut)[2]
AChE Inhibition 80% at 250 µg/gHelix aspersa[7]
AChE Inhibition Significant reduction at 1/25 and 1/10 LD50Rat (Blood)[6]
AChE Inhibition 69% (irreversible) in chronic low-dose exposureChick Embryo[8]

Note: This table summarizes available quantitative data on dimethoate's effect on AChE. Further research is needed to populate this table with more specific IC50, Km, and Vmax values from a wider range of species and tissues.

Secondary Mechanism of Action: Induction of Oxidative Stress

In addition to its well-established role as an AChE inhibitor, dimethoate also induces neurotoxicity through the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Role of Oxidative Stress in Neuronal Damage

Exposure to dimethoate has been shown to increase the production of ROS, such as superoxide anions and hydroxyl radicals, in neural tissues. This overproduction of ROS can overwhelm the brain's natural antioxidant defenses, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The consequence is widespread cellular damage, including:

  • Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and compromising membrane integrity and function.

  • Protein Oxidation: ROS can modify amino acid side chains, leading to protein aggregation and loss of enzymatic function.

  • DNA Damage: ROS can cause breaks in DNA strands and modifications to DNA bases, leading to mutations and genomic instability.

Ultimately, severe oxidative stress can trigger apoptotic pathways, leading to programmed cell death of neurons and contributing to the overall neurotoxic profile of dimethoate.

Quantitative Analysis of Oxidative Stress Markers

The extent of oxidative stress induced by dimethoate can be assessed by measuring various biomarkers. The following table summarizes the effects of dimethoate on key oxidative stress markers in brain tissue.

MarkerEffect of Dimethoate ExposureSpecies/Tissue
Malondialdehyde (MDA) IncreasedRat Brain
Superoxide Dismutase (SOD) DecreasedRat Brain
Catalase (CAT) DecreasedRat Brain
Glutathione Peroxidase (GPx) DecreasedRat Brain
Reduced Glutathione (GSH) DecreasedRat Brain

Note: This table provides a qualitative summary of the effects of dimethoate on oxidative stress markers. Specific quantitative changes will vary depending on the dose, duration of exposure, and the specific brain region analyzed.

Signaling Pathways in Dimethoate Neurotoxicity

Cholinergic Crisis Signaling Cascade

The inhibition of AChE by dimethoate initiates a cascade of events at the cholinergic synapse, leading to a cholinergic crisis.

Cholinergic_Crisis Dimethoate Dimethoate AChE Acetylcholinesterase (AChE) Dimethoate->AChE ACh_breakdown ACh Breakdown (Choline + Acetic Acid) AChE->ACh_breakdown ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptors Muscarinic & Nicotinic Receptors ACh->Postsynaptic_Receptors Synaptic_Cleft Synaptic Cleft Ion_Channels Ion Channel Opening (Na+, Ca2+ influx) Postsynaptic_Receptors->Ion_Channels Activation Depolarization Persistent Depolarization Ion_Channels->Depolarization Cholinergic_Crisis Cholinergic Crisis (Hyperstimulation) Depolarization->Cholinergic_Crisis Neurotoxicity Neurotoxic Effects (Seizures, Paralysis, etc.) Cholinergic_Crisis->Neurotoxicity

Caption: Cholinergic crisis signaling cascade initiated by dimethoate.

Oxidative Stress and Apoptotic Pathways

Dimethoate exposure can also trigger intracellular signaling pathways that lead to oxidative stress and ultimately, apoptosis.

Oxidative_Stress_Pathway Dimethoate Dimethoate Mitochondria Mitochondrial Dysfunction Dimethoate->Mitochondria Antioxidant_Defense Decreased Antioxidant Defense (SOD, CAT, GPx) Dimethoate->Antioxidant_Defense ROS Increased ROS Production (O2-, •OH) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Caspases Caspase Activation Cellular_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oxidative stress and apoptotic pathways induced by dimethoate.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Tissue homogenate (e.g., brain tissue homogenized in phosphate buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenates by homogenizing brain tissue in cold phosphate buffer and centrifuging to obtain the supernatant.

  • In a 96-well plate, add the following to each well:

    • 150 µL of phosphate buffer

    • 10 µL of tissue homogenate (or standard AChE solution)

    • 10 µL of DTNB solution

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Calculate the rate of change in absorbance (ΔA/min).

  • AChE activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of 5-thio-2-nitrobenzoate being 13,600 M⁻¹cm⁻¹.

Measurement of Oxidative Stress Markers

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • To 0.5 mL of tissue homogenate, add 2.5 mL of TCA solution.

  • Centrifuge at 3000 rpm for 10 minutes.

  • To 2 mL of the supernatant, add 1 mL of TBA solution.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes and measure the absorbance of the supernatant at 532 nm.

  • MDA concentration is calculated using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.

Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol. The rate of pyrogallol auto-oxidation is measured spectrophotometrically at 420 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.2)

  • Pyrogallol solution (10 mM in 10 mM HCl)

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • In a cuvette, mix 2.8 mL of Tris-HCl buffer and 0.1 mL of tissue homogenate.

  • Initiate the reaction by adding 0.1 mL of pyrogallol solution.

  • Measure the increase in absorbance at 420 nm for 3 minutes.

  • One unit of SOD activity is defined as the amount of enzyme that inhibits the auto-oxidation of pyrogallol by 50%.

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • In a cuvette, add 2.9 mL of phosphate buffer and 0.1 mL of tissue homogenate.

  • Initiate the reaction by adding 10 µL of H₂O₂ solution.

  • Measure the decrease in absorbance at 240 nm for 1 minute.

  • Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).

Principle: This assay measures the oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase (GR) using NADPH as a cofactor. The decrease in NADPH absorbance is monitored at 340 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 7.4) containing EDTA and sodium azide

  • Glutathione reductase (GR) solution

  • Reduced glutathione (GSH) solution

  • NADPH solution

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide solution

  • Tissue homogenate

  • Spectrophotometer

Procedure:

  • In a cuvette, mix phosphate buffer, GR, GSH, and NADPH.

  • Add the tissue homogenate and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding the peroxide substrate.

  • Measure the decrease in absorbance at 340 nm for 5 minutes.

  • GPx activity is calculated based on the rate of NADPH oxidation.

Experimental Workflow for Neurotoxicity Assessment

A systematic workflow is essential for comprehensively evaluating the neurotoxic potential of a compound like dimethoate.

Neurotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_mechanistic Mechanistic Studies AChE_Assay AChE Inhibition Assay (IC50, Km, Vmax) Animal_Model Animal Model Exposure (e.g., rat, mouse) AChE_Assay->Animal_Model Cell_Culture Neuronal Cell Culture Studies (e.g., SH-SY5Y, primary neurons) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Oxidative_Stress_IV Oxidative Stress Markers (ROS, MDA) Cell_Culture->Oxidative_Stress_IV Cell_Culture->Animal_Model Behavioral Neurobehavioral Tests (e.g., motor activity, learning, memory) Animal_Model->Behavioral Brain_Tissue Brain Tissue Analysis Animal_Model->Brain_Tissue Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Behavioral->Gene_Expression AChE_Activity_IV AChE Activity Brain_Tissue->AChE_Activity_IV Oxidative_Stress_Markers_IV Oxidative Stress Markers Brain_Tissue->Oxidative_Stress_Markers_IV Histopathology Histopathology Brain_Tissue->Histopathology Brain_Tissue->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, Proteomics) Gene_Expression->Protein_Expression Pathway_Analysis Signaling Pathway Analysis Protein_Expression->Pathway_Analysis Risk_Assessment Neurotoxicity Hazard and Risk Assessment Pathway_Analysis->Risk_Assessment Start Compound of Interest (Dimethoate) Start->AChE_Assay Start->Cell_Culture

Caption: Experimental workflow for assessing the neurotoxicity of dimethoate.

Conclusion

The neurotoxicity of dimethoate is a multifaceted process primarily driven by the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. This primary mechanism is further exacerbated by the induction of oxidative stress, which contributes to neuronal damage and apoptosis. A thorough understanding of these dual mechanisms is critical for the development of effective therapeutic strategies for dimethoate poisoning and for the accurate assessment of its environmental and human health risks. The experimental protocols and workflow outlined in this guide provide a framework for researchers to further investigate the neurotoxic properties of dimethoate and other organophosphate compounds. Continued research in this area is essential to mitigate the adverse effects of these widely used pesticides.

References

The Environmental Odyssey of Dimethoate: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, a widely utilized organophosphate insecticide and acaricide, has been instrumental in controlling a broad spectrum of agricultural and public health pests since its introduction in the 1950s.[1][2][3] Its efficacy, however, is counterbalanced by the imperative to understand its environmental behavior to mitigate potential non-target effects. This technical guide provides a comprehensive overview of the environmental fate and transport of dimethoate, amalgamating key data, outlining experimental methodologies, and visualizing its journey through various environmental compartments.

Physicochemical Properties

The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. Dimethoate is a white crystalline solid with a characteristic camphor-like odor.[4] Its relatively high water solubility and low octanol-water partition coefficient indicate a preference for aqueous phases over fatty tissues, suggesting a low potential for bioaccumulation.[5] Key physicochemical properties of dimethoate are summarized in Table 1.

Table 1: Physicochemical Properties of Dimethoate

PropertyValueReference(s)
Molecular Formula C₅H₁₂NO₃PS₂[6]
Molecular Weight 229.28 g/mol [7]
Appearance White to grayish crystalline solid[4][7]
Melting Point 43-52.5 °C[1][6]
Boiling Point 117 °C at 10 Pa[3]
Vapor Pressure 1.1 x 10⁻³ Pa to 8.5 x 10⁻⁶ mmHg (at 25 °C)[1][2][6]
Water Solubility 25 to 39.8 g/L (at 21-25 °C)[2][6][7]
Log K_ow (Octanol-Water Partition Coefficient) 0.699 - 0.78[4][5][7]
Henry's Law Constant 1.42 x 10⁻⁶ Pa m³/mol[2]

Environmental Degradation

Dimethoate is susceptible to transformation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation, leading to the formation of various metabolites, with omethoate being of particular toxicological significance.[2][3][8]

Abiotic Degradation

Hydrolysis: The cleavage of chemical bonds by the addition of water is a major degradation pathway for dimethoate, particularly under alkaline conditions.[1][2] It is relatively stable in acidic to neutral aqueous solutions.[1][6] The rate of hydrolysis is significantly influenced by pH and temperature.[5]

Photolysis: The degradation of dimethoate by sunlight is generally considered a minor dissipation pathway in water and on soil surfaces.[2] However, the presence of photosensitizers can enhance the rate of photolytic degradation.[2] In moist air, dimethoate can be degraded photochemically to hydrolytic and oxidation products.[1][6]

Table 2: Abiotic Degradation Rates of Dimethoate

Degradation ProcessHalf-life (t½)ConditionsReference(s)
Hydrolysis 12 dayspH 9[1][6]
Relatively stablepH 2-7[1][6]
4.4 dayspH 9, 25 °C[9]
68 dayspH 7, 25 °C[9]
156 dayspH 5, 25 °C[9]
Aqueous Photolysis >175 days-[9]
Biotic Degradation

Microbial metabolism is a crucial process for the dissipation of dimethoate in soil and aquatic systems.[2] Various bacterial and fungal species have been identified that can utilize dimethoate as a source of carbon and phosphorus, leading to its mineralization.[2] The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[1][6] Dimethoate is generally considered to be of low persistence in the soil environment.[7]

Table 3: Biotic Degradation Rates of Dimethoate

SystemHalf-life (t½)ConditionsReference(s)
Soil 2.2 - 122 daysAerobic conditions, variable soil types[7][10]
2.5 daysSandy loam, after moderate rainfall[6]
4 daysSandy loam, drought conditions[6]
2-4 daysAerobic soil[9]
22 daysAnaerobic soil[9]
Water/Sediment 12-17 days-[9]

A simplified overview of the primary degradation pathways of dimethoate in the environment is depicted in the following diagram.

Dimethoate Dimethoate Omethoate Omethoate Dimethoate->Omethoate Oxidation Hydrolysis_Products Hydrolysis Products (e.g., O,O-dimethyl phosphorodithioate) Dimethoate->Hydrolysis_Products Hydrolysis Microbial_Metabolites Microbial Metabolites Dimethoate->Microbial_Metabolites Microbial Degradation Omethoate->Hydrolysis_Products Hydrolysis Omethoate->Microbial_Metabolites Microbial Degradation Mineralization Mineralization (CO₂, H₂O, etc.) Hydrolysis_Products->Mineralization Microbial_Metabolites->Mineralization

Primary degradation pathways of Dimethoate.

Environmental Transport

The movement of dimethoate between different environmental compartments—soil, water, and air—is dictated by its physicochemical properties and various transport processes.

Mobility in Soil

Dimethoate exhibits high mobility in soil due to its high water solubility and weak adsorption to soil particles.[7][11] The extent of its movement is influenced by soil properties such as organic matter content, clay content, and pH.[12][13] Soils with higher organic matter and clay content tend to show greater sorption and reduced mobility.[13] The sorption of dimethoate to soil is often described by the Freundlich isotherm.[12][14]

The potential for leaching into groundwater is a significant concern due to its mobility.[12] The Groundwater Ubiquity Score (GUS), calculated from the half-life and soil organic carbon-water partitioning coefficient (K_oc_), can be used to estimate this potential.

Table 4: Soil Sorption and Mobility of Dimethoate

ParameterValueSoil Type/ConditionsReference(s)
K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) 20 - 192 L/kgVaries with soil type[7][13]
K_d (Soil-Water Distribution Coefficient) < 1 L/kg-[10]
Mobility Class High to Very High-[13]
Transport in Water

Once in aquatic systems, dimethoate is not expected to strongly adsorb to sediments or suspended particles due to its high water solubility and low K_oc_.[7] The primary fate process in water is hydrolysis, especially in alkaline waters.[2] Volatilization from water surfaces is not considered a major dissipation route.[2]

Volatilization and Atmospheric Transport

Dimethoate has a low vapor pressure and a low Henry's Law constant, indicating that volatilization from soil and water surfaces is not a significant transport pathway.[2] However, under hot and dry conditions, some losses due to evaporation have been reported.[7] While long-range atmospheric transport is not considered a primary concern, dimethoate can be detected in the air near sprayed areas, with concentrations decreasing with distance and time.[6]

A conceptual model illustrating the environmental fate and transport of dimethoate is presented below.

cluster_air Air cluster_soil Soil cluster_water Water Air Atmosphere Photolysis_Air Atmospheric Photolysis Air->Photolysis_Air Soil Soil Surface Air->Soil Deposition Soil->Air Volatilization Sorption Sorption/ Desorption Soil->Sorption Biodegradation_Soil Microbial Degradation Soil->Biodegradation_Soil Leaching Leaching Soil->Leaching Water Surface Water Soil->Water Runoff Sorption->Soil Groundwater Groundwater Leaching->Groundwater Hydrolysis Hydrolysis Water->Hydrolysis Biodegradation_Water Microbial Degradation Water->Biodegradation_Water Groundwater->Water Discharge Application Pesticide Application Application->Air Drift Application->Soil

Conceptual model of Dimethoate's environmental fate.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (K_ow_). Dimethoate's low log K_ow_ suggests a low potential for bioaccumulation in aquatic organisms.[5] Experimental data on bioconcentration factors (BCF), which measure the uptake of a chemical from water, support this, with reported values being very low.

Table 5: Bioaccumulation Potential of Dimethoate

ParameterValueSpecies/TissueReference(s)
Log K_ow_ 0.699 - 0.78-[4][5][7]
BCF (Bioconcentration Factor) < 1Whole fish[9]
0.1Branchial tissue[9]
0.23Fish liver[9]
0.07Fish muscle[9]
0.3 - 0.39Mussel[9]

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, often based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). A general overview of the methodologies for key environmental fate studies is provided below.

Hydrolysis Study (based on OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis of dimethoate in aqueous solutions at different pH values.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of radiolabeled or non-radiolabeled dimethoate to each solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

    • Collect samples at various time intervals.

    • Analyze the samples for the concentration of the parent compound and major degradation products using appropriate analytical techniques (e.g., HPLC, GC-MS).

    • Calculate the rate constant and half-life for hydrolysis at each pH.

Soil Adsorption/Desorption Study (based on OECD Guideline 106)
  • Objective: To determine the extent and rate of adsorption and desorption of dimethoate to different soil types.

  • Methodology:

    • Select a range of characterized soils with varying organic carbon content, clay content, and pH.

    • Prepare a solution of dimethoate in 0.01 M CaCl₂.

    • Add a known volume of the dimethoate solution to a known mass of each soil in a centrifuge tube.

    • Equilibrate the soil-solution slurry by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to separate the soil and aqueous phases.

    • Analyze the supernatant for the concentration of dimethoate.

    • Calculate the amount of dimethoate adsorbed to the soil by difference.

    • For desorption, replace a portion of the supernatant with fresh 0.01 M CaCl₂ and re-equilibrate.

    • Analyze the supernatant again to determine the amount of desorbed dimethoate.

    • Calculate the adsorption (K_d_) and desorption coefficients, and normalize to organic carbon content to obtain K_oc_.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
  • Objective: To determine the rate and pathway of microbial degradation of dimethoate in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Use fresh, sieved soil with a known microbial activity.

    • Treat the soil with a known concentration of radiolabeled dimethoate.

    • For aerobic studies, maintain the soil at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubate in the dark at a constant temperature, ensuring continuous aeration.

    • For anaerobic studies, saturate the soil with water and purge the system with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

    • At various time intervals, extract samples of the soil and analyze for the parent compound and transformation products.

    • Trap and quantify volatile organic compounds and ¹⁴CO₂ to determine the extent of mineralization.

    • Identify major transformation products.

    • Calculate the degradation half-life (DT50) for dimethoate under both aerobic and anaerobic conditions.

The following workflow illustrates a typical experimental setup for an aerobic soil metabolism study.

cluster_setup Experimental Setup cluster_analysis Analysis Soil_Sample Characterized Soil Sample Dimethoate_Application Application of Radiolabeled Dimethoate Soil_Sample->Dimethoate_Application Incubation_Flask Incubation Flask (Constant Temp. & Moisture) Dimethoate_Application->Incubation_Flask Air_Outlet Air Outlet Incubation_Flask->Air_Outlet Sampling Periodic Soil Sampling Incubation_Flask->Sampling Air_Inlet Humidified Air Inlet Air_Inlet->Incubation_Flask Trapping_System Volatile Traps (e.g., for CO₂) Air_Outlet->Trapping_System Extraction Solvent Extraction Sampling->Extraction Analysis Chromatographic Analysis (HPLC, GC-MS) Extraction->Analysis Quantification Radiolabel Quantification Analysis->Quantification Data_Analysis Half-life & Degradation Pathway Determination Quantification->Data_Analysis

Workflow for an aerobic soil metabolism study.

Conclusion

The environmental fate of dimethoate is characterized by its high water solubility and mobility in soil, coupled with a relatively low persistence due to rapid degradation, particularly through hydrolysis under alkaline conditions and microbial metabolism. Its low potential for bioaccumulation and volatilization suggests that its environmental impact is likely to be localized and transient, provided that application rates and frequencies are managed appropriately. A thorough understanding of these fate and transport processes is essential for conducting accurate environmental risk assessments and for developing strategies to minimize unintended environmental exposure. This guide serves as a foundational resource for researchers and professionals engaged in the study and management of dimethoate and other agrochemicals.

References

Dimethoate Toxicity: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide with both contact and systemic action. Its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This technical guide provides a comprehensive review of the existing literature on dimethoate toxicity, focusing on its mechanisms of action, multi-organ effects, and genotoxic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicity assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological profile of dimethoate.

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of acute toxicity for dimethoate is the inhibition of acetylcholinesterase (AChE) in the nervous system. Dimethoate itself is a weak inhibitor of AChE; however, in vivo, it is metabolically activated to its oxygen analog, omethoate, which is a much more potent inhibitor.[1][2][3] Omethoate phosphorylates the serine hydroxyl group at the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. This results in continuous stimulation of cholinergic receptors, leading to a range of neurotoxic effects.[3]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of dimethoate and its active metabolite, omethoate, on AChE activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundEnzyme SourceIC50 ValueReference
DimethoateEel AChE~5 mM[1]
OmethoateEel AChE~3 µM[1][2]
OmethoateMouse Muscle AChE~10 µM[1]

Acute Toxicity

The acute toxicity of dimethoate varies across different species and routes of administration. The median lethal dose (LD50) is a standard measure of acute toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
RatOral60 - 387[4]
RatOral180 - 330[1]
RatOral~310[5]
RatDermal100 - 600[1]
MouseOral60 - 168[6]
MouseOral150[5]
MouseOral160[1]
RabbitOral300 - 500[1][6]
Guinea PigOral350 - 600[1]
HamsterOral200[6]
Omethoate
RatOral22 - 28[6]

Oxidative Stress

Numerous studies have demonstrated that dimethoate exposure induces oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Markers of Oxidative Stress

Key indicators of dimethoate-induced oxidative stress include increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

ParameterSpecies/TissueDimethoate Dose/ConcentrationDuration of ExposureObserved EffectReference(s)
Malondialdehyde (MDA)Rat Brain7 mg/kg/day (oral)60 days73% increase in MDA levels compared to control.[7][7]
Malondialdehyde (MDA)Rat Serum75 mg/kg (single oral dose)24 hours79.5% increase in thiobarbituric acid-reactive substance (TBARS) levels.[8][8]
Superoxide Dismutase (SOD)Rat Brain7 mg/kg/day (oral)60 days25% decrease in Cu-Zn SOD activity compared to control.[7][7]
Superoxide Dismutase (SOD)Rat Liver and Brain6 and 30 mg/kg/day (oral)30 daysIncreased SOD activity.[9][10][9][10]
Superoxide Dismutase (SOD)Rat Erythrocytes25 mg/kg/day (in drinking water)28 daysSignificant increase in SOD activity.[11][12][11][12]
Catalase (CAT)Rat Brain7 mg/kg/day (oral)60 days31% decrease in CAT activity compared to control.[7][7]
Catalase (CAT)Rat Liver and Brain6 and 30 mg/kg/day (oral)30 daysIncreased CAT activity.[9][10][9][10]
Catalase (CAT)Rat Erythrocytes25 mg/kg/day (in drinking water)28 daysSignificant increase in CAT activity.[11][12][11][12]
Glutathione Peroxidase (GPx)Rat Brain7 mg/kg/day (oral)60 days45% decrease in GPx activity compared to control.[7][7]
Glutathione Peroxidase (GPx)Rat Liver and Brain6 and 30 mg/kg/day (oral)30 daysIncreased GPx activity.[9][10][9][10]
Glutathione Peroxidase (GPx)Rat Erythrocytes1/10 LD50 for 5 days (oral)5 days21.7% increase in GPx activity after 3 hours.[13][13]
Glutathione (GSH)Rat Liver1/10 LD50 for 5 days (oral)5 days37.7% decrease in GSH concentration after 6 hours.[13][13]

Signaling Pathway for Dimethoate-Induced Oxidative Stress

Dimethoate_Oxidative_Stress Dimethoate Dimethoate Metabolism Metabolic Activation (CYP450) Dimethoate->Metabolism Omethoate Omethoate Metabolism->Omethoate ROS Increased ROS (Reactive Oxygen Species) Omethoate->ROS Induces LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation AntioxidantEnzymes Alteration of Antioxidant Enzyme Activity (SOD, CAT, GPx) ROS->AntioxidantEnzymes CellularDamage Cellular Damage LipidPeroxidation->CellularDamage AntioxidantEnzymes->CellularDamage

Dimethoate-induced oxidative stress pathway.

Genotoxicity

Dimethoate has been shown to exhibit genotoxic effects in various experimental models, leading to DNA damage, chromosomal aberrations, and the formation of micronuclei.

Quantitative Data on Genotoxicity
EndpointSpecies/Cell TypeDimethoate Dose/ConcentrationDuration of ExposureObserved EffectReference(s)
Micronuclei FormationMouse Bone Marrow Cells1 - 30 mg/kg/day (intraperitoneal)30 daysSignificant, dose-dependent increase in the frequency of micronucleated bone marrow cells.[14][15][14][15]
Micronuclei FormationRat Bone Marrow Cells20, 40, 60 mg/kg (intraperitoneal)24, 48, 72 hoursSignificant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes (MNPCEs).[16][16]
Chromosomal AberrationsMouse Bone Marrow Cells1 - 30 mg/kg/day (intraperitoneal)30 daysSignificant, dose-dependent increase in the percentage of chromosome abnormalities.[14][15][14][15]
DNA Damage (Comet Assay)Mouse Bone Marrow Cells1 - 30 mg/kg/day (intraperitoneal)30 daysSignificant, dose-dependent increase in DNA damage.[14][15][14][15]
DNA Damage (Comet Assay)Rat Blood Cells20, 40, 60 mg/kg (intraperitoneal)24, 48, 72 hoursTime-responsive increase in DNA damage at all exposure levels.[16][16]

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Exposure In vivo Exposure (e.g., mice, rats) - Oral gavage - Intraperitoneal injection SampleCollection Sample Collection - Bone marrow - Peripheral blood Exposure->SampleCollection Micronucleus Micronucleus Test - Smear preparation - Staining - Microscopic analysis SampleCollection->Micronucleus Comet Comet Assay - Single cell suspension - Lysis and electrophoresis - Fluorescence microscopy SampleCollection->Comet Chromosome Chromosomal Aberration - Metaphase spread - Staining - Karyotyping SampleCollection->Chromosome DataAnalysis Data Analysis - Frequency of micronuclei - Comet parameters - Aberration frequency Micronucleus->DataAnalysis Comet->DataAnalysis Chromosome->DataAnalysis

Workflow for assessing dimethoate genotoxicity.

Apoptosis

Dimethoate exposure can trigger programmed cell death, or apoptosis, in various cell types. This process is often mediated by mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.

Markers of Apoptosis
ParameterSpecies/TissueDimethoate Dose/ConcentrationDuration of ExposureObserved EffectReference(s)
Caspase-3 ActivityRat Brain15 mg/kg b.w. (sub-chronic)5 weeksIncreased caspase-3 activity in the cortex and substantia nigra.[17][17]
Bax/Bcl-2 RatioRat Brain15 mg/kg b.w. (sub-chronic)5 weeksIncreased Bax/Bcl-2 ratio in the cortex and substantia nigra.[17][17]
Cytochrome C ReleaseRat Brain15 mg/kg b.w. (sub-chronic)5 weeksIncreased cytochrome C release from mitochondria in the cortex and substantia nigra.[17][17]
Mitochondrial Membrane Potential (MMP)Rat Leukocytes20, 40, 60 mg/kg (intraperitoneal)24, 48, 72 hoursDecreased MMP.[16][16]

Signaling Pathway for Dimethoate-Induced Apoptosis

Dimethoate_Apoptosis Dimethoate Dimethoate Mitochondria Mitochondrial Dysfunction Dimethoate->Mitochondria BaxBcl2 Increased Bax/Bcl-2 Ratio Mitochondria->BaxBcl2 CytC Cytochrome C Release BaxBcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Dimethoate-induced intrinsic apoptosis pathway.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This colorimetric method is widely used to determine AChE activity.

  • Tissue Preparation: Homogenize the tissue of interest (e.g., brain, muscle) in a suitable buffer (e.g., phosphate buffer, pH 8.0) on ice. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Tissue supernatant (enzyme source)

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the substrate, acetylthiocholine iodide (ATCI), to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change, the molar extinction coefficient of the product (TNB), and the protein concentration of the sample. For inhibition studies, pre-incubate the enzyme with dimethoate or omethoate before adding the substrate.[4][18][19][20][21]

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This sensitive technique is used to detect DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., bone marrow, peripheral blood) in a low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA "nucleoids."

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using image analysis software. Common parameters include tail length, percentage of DNA in the tail, and tail moment.[22][23][24][25]

Micronucleus Test for Genotoxicity

This assay is used to assess chromosomal damage by detecting the formation of micronuclei in dividing cells.

  • Animal Treatment: Administer dimethoate to the test animals (e.g., mice) via the desired route of exposure.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment.

  • Smear Preparation: Prepare thin smears of the collected cells on microscope slides.

  • Fixation and Staining: Fix the smears (e.g., with methanol) and stain them with a DNA-specific stain (e.g., Giemsa, acridine orange).

  • Scoring: Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a large population of polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) can also be determined as a measure of cytotoxicity.[16][26]

Conclusion

This technical guide provides a comprehensive overview of the toxicological effects of dimethoate, with a focus on its primary mechanism of action, induction of oxidative stress, genotoxicity, and apoptosis. The provided quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of toxicology and pesticide safety assessment. The evidence presented underscores the multi-faceted toxicity of dimethoate and highlights the importance of continued research to fully elucidate its long-term health implications.

References

Methodological & Application

Analytical Methods for the Detection of Dimethoate in Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Dimethoate, a widely utilized organophosphate insecticide, can persist in soil, posing potential risks to ecosystems and human health. Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices. This document provides detailed application notes and protocols for the detection of dimethoate in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

Section 1: Sample Preparation and Extraction

The initial and most critical step in the analysis of dimethoate in soil is the efficient extraction of the analyte from the complex soil matrix. The choice of extraction method can significantly impact the recovery and sensitivity of the analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has gained popularity for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage.[1][2][3]

Protocol:

  • Sample Homogenization: Weigh 10-15 g of a representative soil sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to facilitate extraction.[4] For highly pigmented samples, a dispersive kit containing graphitized carbon black (GCB) may be necessary for cleanup.[2]

  • Extraction: Add 10 mL of acetonitrile to the tube. For enhanced extraction efficiency, ceramic homogenizers can be added.[2] Shake the tube vigorously for 1 minute.

  • Salting Out: Add a salt mixture, typically composed of anhydrous magnesium sulfate and sodium chloride, to the tube.[1][5] This step induces phase separation between the aqueous and organic layers. Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at approximately 4,000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.[4] Vortex for 1 minute and centrifuge again.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC or HPLC.

Soxhlet Extraction

A classical and exhaustive extraction technique.

Protocol:

  • Sample Preparation: A 50 g soil sample is typically used.[6]

  • Extraction: The soil sample is placed in a thimble and extracted with 150 mL of a 1:1 acetone:hexane solvent mixture for 3 hours in a Soxhlet apparatus.[6]

  • Concentration: The extract is then concentrated, often using a nitrogen stream, to a smaller volume before cleanup.[6]

Ultrasonic Extraction

An alternative to Soxhlet that is faster and requires less solvent.

Protocol:

  • Extraction: A soil sample is mixed with an extraction solvent (e.g., 1:1 hexane:acetone) in a flask.[7]

  • Sonication: The flask is placed in an ultrasonic bath for a defined period to facilitate the extraction of dimethoate.

  • Separation: The extract is then separated from the soil particles by centrifugation or filtration.

Section 2: Analytical Techniques

Gas Chromatography (GC)

GC is a robust technique for the analysis of volatile and semi-volatile compounds like dimethoate.

Instrumentation:

  • Injector: Split/splitless injector.

  • Column: A variety of capillary columns can be used, with common phases being non-polar (e.g., DB-5ms) or semi-polar.

  • Detector:

    • Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds like dimethoate.[6]

    • Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for confirmation of the analyte's identity.[8][9][10]

Typical GC Protocol:

  • Injection: Inject 1-2 µL of the final extract into the GC.

  • Separation: The separation is achieved based on the compound's volatility and interaction with the stationary phase of the column. A temperature program is typically used to optimize the separation.

  • Detection: The eluted dimethoate is detected by the FPD or MS. Quantification is performed by comparing the peak area of the sample to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and thermally labile compounds.

Instrumentation:

  • Pump: Isocratic or gradient pump.

  • Injector: Autosampler.

  • Column: Reversed-phase columns, such as C18, are commonly used.[11][12]

  • Detector:

    • Diode Array Detector (DAD) or UV-Vis Detector: Monitors the absorbance of the eluent at a specific wavelength (e.g., 200-240 nm for dimethoate).[7][13]

    • Tandem Mass Spectrometry (MS/MS): Offers the highest level of sensitivity and selectivity.[5]

Typical HPLC Protocol:

  • Mobile Phase Preparation: A mixture of acetonitrile and water is a common mobile phase for dimethoate analysis.[11][14]

  • Injection: Inject a known volume (e.g., 10-20 µL) of the final extract onto the column.

  • Separation: The separation is based on the compound's polarity and its interaction with the stationary and mobile phases.

  • Detection: The dimethoate peak is detected by the DAD/UV or MS/MS detector. Quantification is achieved by comparing the peak area or height to a calibration curve prepared from dimethoate standards.

Section 3: Data Presentation

The following tables summarize the quantitative data from various analytical methods for dimethoate detection in soil.

MethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC FPDNot ReportedNot Reported91.37 ± 1.16[6]
HPLC UV0.11 µg/mL0.33 µg/mLNot Reported[11]
HPLC DAD0.02 ppb0.068 ppb99.47 - 106.38[7]
LC-MS/MS QqQ0.1 - 4 µg/kg0.05 mg/kg (objective)Not Reported[5]

Section 4: Experimental Workflows (Graphviz)

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sample homogenization Homogenization soil_sample->homogenization extraction Extraction (QuEChERS, Soxhlet, or Ultrasonic) homogenization->extraction cleanup Cleanup (dSPE or Column Chromatography) extraction->cleanup final_extract Final Extract cleanup->final_extract gc_analysis GC Analysis (FPD or MS) final_extract->gc_analysis hplc_analysis HPLC Analysis (DAD or MS/MS) final_extract->hplc_analysis quantification Quantification gc_analysis->quantification hplc_analysis->quantification reporting Reporting quantification->reporting

Caption: General workflow for dimethoate analysis in soil.

quechers_workflow start Start: 10-15g Soil Sample add_acetonitrile Add Acetonitrile Shake start->add_acetonitrile add_salts Add Extraction Salts Shake add_acetonitrile->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant dspe_cleanup dSPE Cleanup Vortex & Centrifuge transfer_supernatant->dspe_cleanup final_extract Final Extract for Analysis dspe_cleanup->final_extract

Caption: Detailed workflow of the QuEChERS method for soil samples.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Dimethoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analysis of the organophosphate pesticide dimethoate in various environmental and biological matrices using gas chromatography (GC). The protocols outlined below are compiled from established analytical methods and are intended to serve as a comprehensive guide for researchers and laboratory personnel.

Introduction

Dimethoate is a widely utilized organophosphorus insecticide and acaricide effective against a broad range of insects and mites.[1] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1] Due to its potential toxicity and the establishment of maximum residue limits (MRLs) in food and environmental samples by regulatory agencies, sensitive and reliable analytical methods for its detection and quantification are crucial.[1][2] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive platform for dimethoate analysis.[3][4][5]

Experimental Protocols

Sample Preparation

The extraction and cleanup of dimethoate from the sample matrix are critical steps to remove interfering substances and concentrate the analyte prior to GC analysis. The choice of method depends on the sample type.

2.1.1. Plant and Animal Tissues, Milk, and Eggs

This protocol is adapted from a method for determining dimethoate and its metabolite, dimethoxon.

  • Extraction:

    • Finely chop the tissue sample.

    • Extract the residues by blending with methylene chloride.[6]

    • Concentrate the resulting extract.

  • Cleanup:

    • If necessary, perform a cleanup step using silica gel chromatography to remove co-extractives.[6]

    • Elute the analytes from the silica gel column.

    • Concentrate the eluate to a final volume suitable for GC injection.

2.1.2. Soil Samples

This protocol is suitable for the extraction of dimethoate from soil matrices.

  • Extraction:

    • Obtain a representative 50 g soil sample.

    • Extract the pesticides using a 1:1 mixture of acetone and hexane in a Soxhlet extraction apparatus for 3 hours.[7]

    • Measure the volume of the extract and reduce a 5 mL aliquot to 0.3 mL under a stream of nitrogen gas.[7]

    • Adjust the final volume to 1 mL with cyclohexane.[7]

  • Cleanup:

    • Prepare a cleanup column with a small piece of cotton wool, neutral alumina, and a 5 mm layer of anhydrous sodium sulphate.[7]

    • Add 1 mL of the extract to the column and elute with cyclohexane until 5 mL of eluate is collected.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane) containing an internal standard, if used.[7]

2.1.3. Water Samples

This protocol utilizes solid-phase extraction (SPE) for the analysis of dimethoate in water.

  • Extraction:

    • Pass a 500 g water sample through an activated charcoal solid-phase extraction cartridge.[8]

    • Elute the dimethoate from the sorbent using a mixture of dichloromethane and methanol (80:20, v/v).[8]

  • Cleanup and Concentration:

    • Evaporate the solvent from the eluate.[8]

    • Redissolve the residue in acetone for final analysis.[8]

2.1.4. Food Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for pesticide residue analysis in food.

  • Extraction:

    • Weigh 10 g of a homogenized fresh sample into a 50 mL centrifuge tube and mix with 10 mL of deionized water.[9]

    • Add 10 mL of acetonitrile (acidified with 1% acetic acid), 1.0 g of sodium acetate, and 4.0 g of anhydrous magnesium sulfate.[9]

    • Shake vigorously for one minute and centrifuge at 4000 rpm for 2 minutes.[9]

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL tube containing 0.4 g of primary secondary amine (PSA) sorbent and 0.6 g of anhydrous magnesium sulfate.[9]

    • Vortex and centrifuge.

    • The resulting supernatant is ready for GC analysis.

Gas Chromatography Conditions

The following tables summarize typical GC conditions for dimethoate analysis. The specific parameters may require optimization based on the instrument and laboratory conditions.

Table 1: Gas Chromatography Parameters

ParameterRecommended Setting
GC System Agilent 6890 or equivalent
Injector Splitless
Injection Volume 1 µL
Carrier Gas Helium
Column Type Fused silica capillary column (e.g., TG-5MS, PE-1)
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness

Table 2: Oven Temperature Program

RampRate (°C/min)Temperature (°C)Hold Time (min)
Initial-751
120320-

Note: This is an example program and may need to be adjusted for optimal separation.[10]

Detector Settings

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Table 3: Detector Options and Considerations

DetectorDescription
Flame Photometric Detector (FPD) Highly sensitive to phosphorus-containing compounds like dimethoate.[7][11]
Nitrogen-Phosphorus Detector (NPD) Offers excellent sensitivity for both nitrogen and phosphorus-containing pesticides.[11]
Mass Spectrometer (MS) Provides the highest level of selectivity and confirmation of the analyte's identity through mass spectral data.[4] Electron Impact (EI) is a common ionization mode.[10]

Quantitative Data Summary

The performance of the analytical method should be validated to ensure accuracy and reliability. The following table presents a summary of typical quantitative data for dimethoate analysis.

Table 4: Method Performance Characteristics

ParameterTypical ValueMatrixReference
Recovery 89.2% (average)Plant and Animal Tissues, Milk, Eggs[6]
73.8% - 115.5%Fruits and Vegetables[2]
78.5% - 87.9%Cucumber[12]
Limit of Detection (LOD) 2.1 - 4.5 ng/gFish Tissue[2]
2.3 µg/mLCucumber[12]
Limit of Quantification (LOQ) 10 ppbHuman Plasma[10]
7.7 µg/mLCucumber[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of dimethoate by gas chromatography.

Dimethoate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Soil, Water, Food) Extraction Extraction (e.g., LLE, Soxhlet, QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FPD, NPD, or MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for dimethoate analysis by GC.

Conclusion

The protocols described in this document provide a comprehensive framework for the analysis of dimethoate in a variety of matrices. Adherence to these methodologies, coupled with proper instrument calibration and quality control measures, will ensure the generation of accurate and reproducible data. The selection of the appropriate sample preparation technique and GC detector is paramount for achieving the required sensitivity and selectivity for a given application.

References

Application Note: Quantification of Dimethoate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide.[1] It functions as a cholinesterase inhibitor, leading to its effectiveness against a broad range of insects and mites.[1] Due to its potential toxicity and the need to ensure food safety and environmental protection, a reliable and sensitive analytical method for the quantification of dimethoate residues is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose, offering good selectivity and sensitivity.

This application note provides a comprehensive protocol for the quantification of dimethoate using a reversed-phase HPLC method. It includes detailed experimental procedures, instrument parameters, and method validation data to guide researchers in setting up and performing this analysis.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A sample containing dimethoate is injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The isocratic elution allows for the separation of dimethoate from other matrix components. The analyte is then detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Data Presentation

Table 1: HPLC Method Parameters for Dimethoate Quantification
ParameterRecommended ConditionsVariations from Literature
Stationary Phase C18 Column (e.g., Phenomenex Luna, Kromasil)[1][2]ODS2 Column[3]
Column Dimensions 250 mm x 4.6 mm, 5 µm[1]150 mm x 4.6 mm, 5 µm[2]
Mobile Phase Acetonitrile:Water (60:40, v/v)[1][4]Methanol:Water (40:60, v/v)[2], Acetonitrile:Water:Acetic Acid (39:59:2, v/v/v)[4]
Flow Rate 1.0 mL/min[1][2]0.7 mL/min[4]
Injection Volume 10 µL[1]20 µL[2]
Column Temperature 30°C[1]Ambient
Detection Wavelength 205 nm[1]220 nm[2], 229 nm[4]
Retention Time Approximately 4.76 min[1]Varies with conditions
Table 2: Method Validation Parameters
ParameterReported ValueReference
Linearity Range 5 - 25 µg/mL[1]
0.010 - 2.0 µg/mL[2]
Correlation Coefficient (r²) 0.9967[1]
0.9992[2]
Limit of Detection (LOD) 0.11 µg/mL[1]
2.3 µg/mL[2]
Limit of Quantification (LOQ) 0.33 µg/mL[1]
7.7 µg/mL[2]
Recovery 78.5% - 87.9% (in cucumber)[2]
Precision (%RSD) < 4.4%[2]

Experimental Protocols

Reagents and Materials
  • Dimethoate analytical standard (Sigma-Aldrich or equivalent)[1]

  • HPLC grade acetonitrile[1]

  • HPLC grade methanol[1]

  • HPLC grade water[1]

  • Benzene (for extraction, optional)[1]

  • 0.22 µm or 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of dimethoate analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 5, 10, 15, 20, 25 µg/mL).[1]

Sample Preparation

A. Water Samples (Liquid-Liquid Extraction)

  • Take a known volume of the water sample (e.g., 100 mL).

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone) in a separatory funnel.

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before HPLC injection.

B. Solid Samples (e.g., Cucumber) (Solid-Phase Extraction)

  • Homogenize a representative portion of the sample (e.g., 10 g of cucumber).

  • Extract the homogenized sample with a suitable solvent such as acetonitrile. This can be facilitated by blending or shaking.

  • Centrifuge the mixture to separate the solid material.

  • Take the supernatant and concentrate it, for example, by rotary evaporation.

  • Perform a solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with methanol followed by water.

  • Load the concentrated extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the dimethoate with a small volume of acetonitrile or methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to analysis.[2]

HPLC Analysis Procedure
  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow sufficient run time for the elution of the dimethoate peak and any other components.

  • Construct a calibration curve by plotting the peak area of the dimethoate standard against its concentration.

  • Determine the concentration of dimethoate in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_data_analysis Data Analysis start Start sample_collection Sample Collection (Water/Solid Matrix) start->sample_collection stock_solution Prepare Stock Solution start->stock_solution extraction Extraction (LLE or SPE) sample_collection->extraction concentration Concentration extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis working_standards Prepare Working Standards stock_solution->working_standards working_standards->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Dimethoate in Samples calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for Dimethoate quantification by HPLC.

logical_relationship core_concept Dimethoate Quantification instrumentation Instrumentation (HPLC-UV) core_concept->instrumentation methodology Methodology core_concept->methodology validation Method Validation core_concept->validation column C18 Column instrumentation->column mobile_phase Acetonitrile:Water instrumentation->mobile_phase detector UV Detector instrumentation->detector sample_prep Sample Preparation (Extraction & Cleanup) methodology->sample_prep standard_prep Standard Preparation methodology->standard_prep analysis Chromatographic Analysis methodology->analysis linearity Linearity validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy_precision Accuracy & Precision validation->accuracy_precision

Caption: Key components of the HPLC method for Dimethoate analysis.

References

Application Notes and Protocols for the Sample Preparation of Dimethoate in Water

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of the organophosphorus insecticide dimethoate in water samples. The following sections detail various established sample preparation techniques, providing quantitative data for method comparison and step-by-step experimental protocols.

Introduction

Dimethoate is a widely used systemic insecticide and acaricide.[1] Its presence in water sources due to agricultural runoff is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection. Effective sample preparation is a critical step to isolate and concentrate dimethoate from the complex water matrix, thereby enhancing the accuracy and sensitivity of subsequent analytical determination by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][3]

This document outlines several prevalent sample preparation techniques for dimethoate in water, including Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Stir Bar Sorptive Extraction (SBSE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on various factors, including the required limit of detection, sample volume, and available instrumentation. The following table summarizes quantitative data from various studies to facilitate a comparative evaluation of different techniques.

TechniqueSorbent/Solvent SystemSample VolumeRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
SPE Activated Charcoal500 g---[4]
SPE Bond Elut PPL Cartridges500 mL64.3 - 92.10.31-[2]
SPE C18 Cartridges50 g80 - 100 (general pesticides)--[5]
DLLME Extraction: CCl₄, Disperser: THF----[6]
UA-DLLME Dichloromethane9.0 mL---[7]
SBSE PDMS-coated stir bar100 mL74.2 - 123 (multiclass pesticides)22.4-[8]
SPME PDMS fiber (100 µm)0.1 mL1.24 (urine), 0.50 (blood)50 (urine), 200 (blood)100 (urine), 500 (blood)[9]
Spectroscopic Complex formation with bis(5-phenyldipyrrinate) of nickel(II)-84.42 - 115.680.45 µM1.39 µM[10][11]

LOD: Limit of Detection, LOQ: Limit of Quantification, SPE: Solid-Phase Extraction, DLLME: Dispersive Liquid-Liquid Microextraction, UA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction, SBSE: Stir Bar Sorptive Extraction, SPME: Solid-Phase Microextraction, PDMS: Polydimethylsiloxane, CCl₄: Carbon tetrachloride, THF: Tetrahydrofuran. Note: Recovery, LOD, and LOQ values can be highly matrix-dependent and instrument-specific.

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below.

Protocol 1: Solid-Phase Extraction (SPE) using Activated Charcoal

This protocol is based on the method described by the EPA for the determination of dimethoate and its metabolite omethoate in water.[4]

1. Materials and Reagents:

  • SPE cartridges packed with 400 mg activated charcoal

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Acetone, analytical grade

  • Deionized water (ddH₂O)

  • Nitrogen gas, high purity

  • SPE vacuum manifold

  • Rotary evaporator

  • Conical flasks (10 mL) and vials (2 mL)

2. Cartridge Conditioning:

  • Place an empty SPE column on the vacuum manifold.

  • Add 400 mg of activated charcoal to the column.

  • Add 2.5 mL of DCM and suspend the charcoal using a thin glass rod.

  • Apply a vacuum of approximately 95 kPa to remove the DCM.

  • Further condition the charcoal by passing the following solvents through the column in sequence: 2.5 mL of DCM, 2 x 2.5 mL of methanol, and 2 x 2.5 mL of ddH₂O. Ensure the charcoal does not go dry during this process.[4]

3. Sample Extraction:

  • Weigh 500 g of the water sample into a 500-mL Erlenmeyer flask.[4]

  • Quantitatively transfer the sample to a separatory funnel connected to the preconditioned SPE column.

  • Pass the entire water sample through the SPE column using a peristaltic pump. This step can be performed overnight.[4]

4. Column Drying:

  • After extraction, move the SPE column back to the vacuum manifold.

  • Fill the column with ddH₂O and apply a vacuum of approximately 40 kPa for about 15 minutes to remove the water.[4]

  • Dry the column with a stream of nitrogen gas at 40°C for approximately 1 hour.[4]

5. Elution:

  • Place a 10 mL tapered flask under the dried SPE column on the manifold.

  • Elute the analytes by passing 3 x 2.5 mL of a DCM and Methanol mixture (80:20, v/v) through the column under a vacuum of about 85 kPa.[4]

6. Concentration and Reconstitution:

  • Combine the eluates and reduce the volume to about 0.3 mL using a rotary evaporator at 30°C.[4]

  • Quantitatively transfer the concentrated extract to a 2 mL vial.

  • Rinse the tapered flask with 3 x 0.3 mL of acetone and add the rinsing solution to the vial.[4]

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 30°C.[4]

  • Reconstitute the residue in a suitable solvent (e.g., acetone) to a final volume of 0.25 mL for analysis.[4]

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol outlines a general procedure for DLLME, a rapid and efficient microextraction technique.[7][12][13][14]

1. Materials and Reagents:

  • Extraction solvent (e.g., tetrachloroethylene, dichloromethane)[6][7]

  • Disperser solvent (e.g., acetonitrile, tetrahydrofuran)[6][14]

  • Conical test tubes

  • Centrifuge

  • Microsyringe

2. Extraction Procedure:

  • Place a defined volume of the water sample (e.g., 5-10 mL) into a conical test tube.[7]

  • Prepare a mixture of the extraction solvent and the disperser solvent.

  • Rapidly inject the solvent mixture into the water sample. A cloudy solution will form, indicating the dispersion of the extraction solvent as fine droplets.

  • Vortex the mixture for a specific time (e.g., 1-2 minutes) to facilitate the extraction of dimethoate into the fine droplets.

  • Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to sediment the extraction solvent at the bottom of the tube.[15]

  • Carefully collect the sedimented phase containing the concentrated analyte using a microsyringe for analysis.

3. Optimization:

  • The type and volume of both the extraction and disperser solvents, sample pH, and the addition of salt (to increase the ionic strength of the aqueous phase) are critical parameters that should be optimized to achieve the highest extraction efficiency.[14]

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

SBSE is a solventless extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS).[16][17]

1. Materials and Reagents:

  • PDMS-coated stir bars (Twisters®)

  • Methanol (for desorption)

  • Glass vials with screw caps

  • Magnetic stirrer

  • Ultrasonic bath (for desorption)

  • Thermal desorption unit coupled to a GC (for thermal desorption) or vials for liquid desorption.

2. Stir Bar Conditioning:

  • Before first use, condition the stir bars by immersing them in a suitable solvent mixture (e.g., methanol/chloroform 50:50, v/v) in an ultrasonic bath for 30 minutes and then drying them.[16]

3. Extraction Procedure:

  • Place a specific volume of the water sample (e.g., 10-100 mL) into a glass vial.[8][17]

  • Add the PDMS-coated stir bar to the vial.

  • Stir the sample at a constant speed for a defined period (e.g., 30-120 minutes) to allow for the partitioning of dimethoate into the PDMS coating.[17][18]

  • After extraction, remove the stir bar with clean forceps and gently dry it with a lint-free tissue.[17]

4. Desorption:

  • Thermal Desorption: Place the stir bar into a glass thermal desorption tube and introduce it into a thermal desorption unit connected to a GC system. The analytes are thermally desorbed and transferred to the GC column.

  • Liquid Desorption: Place the stir bar into a small vial containing a small volume (e.g., 200 µL) of a suitable solvent like methanol.[16] Agitate the vial, for instance in an ultrasonic bath for 10 minutes, to desorb the analytes into the solvent.[16] The resulting solution is then analyzed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the Solid-Phase Extraction (SPE) of dimethoate from a water sample.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_elution Elution & Concentration cluster_analysis Analysis WaterSample Water Sample (e.g., 500 mL) Loading 2. Sample Loading WaterSample->Loading Pass sample through conditioned cartridge SPE_Cartridge SPE Cartridge (e.g., Activated Charcoal) Conditioning 1. Conditioning (DCM, MeOH, ddH₂O) Conditioning->Loading Drying 3. Drying (Vacuum & N₂) Loading->Drying Elution 4. Elution (DCM:MeOH) Drying->Elution Add elution solvent Concentration 5. Concentration (Rotary Evaporation & N₂) Elution->Concentration Analysis Final Extract for GC/HPLC Analysis Concentration->Analysis

Caption: Generalized workflow for Solid-Phase Extraction (SPE).

References

Application of Dimethoate in agricultural pest control studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dimethoate in Agricultural Pest Control

Introduction

Dimethoate is a broad-spectrum, systemic, and contact organophosphate insecticide and acaricide first introduced in the 1960s.[1][2] It is utilized in agriculture to control a wide variety of sucking and chewing insects that pose a threat to various crops, including fruits, vegetables, and field crops.[3][4][5] Its systemic nature allows it to be absorbed by the plant and translocated through the vascular system, providing protection to foliage, stems, and new growth against hidden and internal pests.[1][3]

Mechanism of Action

As an organophosphate insecticide, dimethoate's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme within the insect's nervous system.[1][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, dimethoate causes an accumulation of ACh, leading to continuous and uncontrolled nerve impulses.[1][3][6] This hyperexcitation of the nervous system results in paralysis and ultimately the death of the insect.[3][4][7]

Spectrum of Activity and Applications

Dimethoate is effective against a wide range of agricultural pests.[8][9] It is commonly used on crops such as cotton, wheat, soybeans, citrus, and various vegetables.[3]

Key Target Pests Include:

  • Aphids[3][10]

  • Thrips[3][10]

  • Whiteflies[3]

  • Leafhoppers and Jassids[1][10]

  • Mites (excluding organophosphate-resistant species)[1][11]

  • Fruit Flies (e.g., Queensland Fruit Fly)[11]

  • Grasshoppers[10]

Resistance Management

Repeated and exclusive use of dimethoate can lead to the development of resistance in pest populations.[3] To mitigate this, it is recommended to rotate dimethoate with insecticides from different chemical classes as part of an Integrated Pest Management (IPM) program.[3][9]

Environmental and Safety Considerations

Dimethoate is classified as moderately hazardous to humans and requires careful handling.[3] Personal protective equipment (PPE) is essential during mixing and application.[4] It is highly toxic to non-target organisms, including bees, aquatic life, and some beneficial insects.[3] Therefore, application during crop flowering should be avoided to protect pollinators.[3] Due to health and environmental concerns, its use is restricted or banned in some regions, such as the European Union.[3]

Data Presentation

Table 1: General Properties of Dimethoate

PropertyDescriptionReference
Chemical Name O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] dithiophosphate[1]
Chemical Class Organophosphate[4][9]
Mode of Action Acetylcholinesterase (AChE) inhibitor[1][3][8]
Activity Systemic, Contact, Stomach[1][12]
Formulations Emulsifiable Concentrates (EC), Soluble Concentrates[3][8]

Table 2: Efficacy of Dimethoate against Fall Armyworm (Spodoptera frugiperda) in Maize

TreatmentLarval Mortality (1st Spray)Larval Mortality (2nd Spray)
Dimethoate 40% 40.0%53.3%
Karate 5 EC 33.3%60.0%
Radiant 120 SC 33.3%40.0%
Coragen 200 SC 33.3%Not Reported
Tracer 480 SC 20.0%Not Reported
Carbaryl 6.7%6.7%
Malathion 0.0%6.7%
Data adapted from a 2019 study on the efficacy of selected insecticides against Fall Armyworm.[13]

Table 3: Recommended Application Rates of Dimethoate (400 g/L EC) for Various Crops and Pests

CropPestApplication RateCritical Comments
Cereals (Wheat, Barley) Lucerne Flea, Redlegged Earth Mite55 - 85 mL/haApply 3-5 weeks after autumn rains commence. Use higher rates in cold weather.[10]
Cotton Aphids, Thrips500 mL/haApply when pests appear and repeat as necessary.[10]
Citrus Aphids, Thrips, Bronze Orange Bug75 mL/100 L of waterApply when pests appear. For Bronze Orange Bug, repeat as necessary.[10]
Tomatoes (Processing) Aphids, Green Vegetable Bug, Jassids, Thrips75 mL/100 L of waterApply when pests appear and repeat as necessary. Do not use post-harvest.[11]
Lucerne Aphids (excluding Green Peach Aphid), Mirid Bugs500 mL/haFor aphids, apply when flower spikes have 20-50 aphids. Do not re-apply within 14 days.[14]
Pastures Wingless Grasshopper750 mL/haApply when grasshoppers appear. Spray a 20-meter band around the area to be protected.[10]

Visualizations: Pathways and Workflows

AChE_Inhibition_Pathway Mechanism of Action of Dimethoate cluster_0 Normal Synaptic Transmission cluster_1 Action of Dimethoate ACh Acetylcholine (ACh) Released Receptor Binds to Postsynaptic Receptor ACh->Receptor Impulse Nerve Impulse Generated Receptor->Impulse AChE ACh Broken Down by AChE Impulse->AChE Termination Signal Terminated AChE->Termination AChE_Blocked Acetylcholinesterase (AChE) Inhibited Dimethoate Dimethoate Dimethoate->AChE_Blocked ACh_Accumulates ACh Accumulates in Synapse AChE_Blocked->ACh_Accumulates prevents breakdown Continuous_Impulse Continuous Nerve Stimulation ACh_Accumulates->Continuous_Impulse Paralysis Paralysis & Death Continuous_Impulse->Paralysis

Caption: Dimethoate inhibits acetylcholinesterase (AChE), leading to paralysis.

Pesticide_Efficacy_Workflow Experimental Workflow for Pesticide Efficacy Bioassay start Start: Objective Definition culture 1. Pest Rearing (e.g., Fall Armyworm larvae) start->culture plant_prep 2. Host Plant Preparation (e.g., Maize leaf discs) culture->plant_prep groups 3. Treatment Group Setup (Control, Dimethoate Doses) plant_prep->groups application 4. Insecticide Application (e.g., Leaf-dip method) groups->application incubation 5. Incubation & Pest Introduction (Controlled environment) application->incubation observation 6. Data Collection (Mortality counts at 24, 48, 72h) incubation->observation analysis 7. Data Analysis (e.g., ANOVA, Probit) observation->analysis end End: Efficacy Determination analysis->end

Caption: Standard workflow for assessing insecticide efficacy in a lab setting.

Experimental Protocols

Protocol 1: Laboratory Bioassay for Dimethoate Efficacy Against Lepidopteran Larvae (e.g., Spodoptera frugiperda)

1. Objective: To determine the dose-dependent mortality rate of Dimethoate against a target lepidopteran pest under controlled laboratory conditions.

2. Materials:

  • Dimethoate formulation (e.g., 400 g/L EC)

  • Healthy, uniform host plants (e.g., maize, cotton)

  • Second or third-instar larvae of the target pest

  • Petri dishes or ventilated containers

  • Distilled water and a non-ionic surfactant

  • Micropipettes and sterile glassware

  • Growth chamber or incubator set to 25±2°C, 65±5% RH, and a 14:10 (L:D) photoperiod.

3. Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of Dimethoate. Perform serial dilutions with distilled water to obtain a range of desired concentrations (e.g., 50, 100, 250, 500, 1000 ppm). Add a surfactant (e.g., 0.1% Triton X-100) to each solution to ensure uniform coverage. A control solution should be prepared with only distilled water and the surfactant.

  • Host Material Treatment: Excise leaf discs (approx. 5 cm diameter) from untreated host plants. Using forceps, dip each leaf disc into a respective test solution for 10-15 seconds. Allow the discs to air-dry on a wire rack for 1-2 hours.

  • Experimental Setup: Place one treated leaf disc into each Petri dish lined with moistened filter paper. Prepare at least three to four replicates for each concentration, including the control.

  • Pest Introduction: Carefully introduce 10 healthy, active larvae into each Petri dish using a fine camel-hair brush.

  • Incubation: Seal the Petri dishes with perforated lids to allow for air exchange and place them in the growth chamber under the specified conditions.

  • Data Collection: Assess larval mortality at 24, 48, and 72 hours post-introduction. Larvae are considered dead if they do not respond to gentle prodding with the brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the data using Probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) or using ANOVA to compare mortality rates between different concentrations.

Protocol 2: Field Application Protocol via Foliar Spray

1. Objective: To apply Dimethoate effectively and safely to control target pests on agricultural crops in a field setting.

2. Materials & Equipment:

  • Dimethoate EC formulation

  • Calibrated sprayer (e.g., boom sprayer for field crops, airblast sprayer for orchards)

  • Clean water source

  • Measuring cylinders

  • Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, boots, safety goggles, and a respirator.

3. Methodology:

  • Timing and Conditions: Apply when pests first appear or reach economic threshold levels.[4][11] Avoid application during high winds (>15 km/h), high temperatures, or when rain is imminent. Do not apply during crop flowering to protect pollinators.[3]

  • Sprayer Calibration: Ensure the sprayer is properly calibrated to deliver the desired volume of water per unit area (e.g., 50-100 L/ha for boom sprayers).[10][11]

  • Mixing: Fill the spray tank with half the required volume of water. Begin agitation. Add the measured amount of Dimethoate as specified by the product label for the target crop and pest (see Table 3). Add the remaining water to the tank while maintaining agitation.

  • Application: Apply the spray mixture uniformly over the crop canopy, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.[3] For pests like wingless grasshoppers, it may be beneficial to spray a 20-meter band around the area to be protected in addition to the infested area.[10][14]

  • Post-Application: Clean the sprayer thoroughly after use. Adhere to the pre-harvest interval (PHI) and grazing withholding periods specified on the product label. For example, a 14-day grazing withholding period is common for treated lucerne.[14]

Protocol 3: Drip Irrigation (Chemigation) Application for Systemic Control

1. Objective: To deliver Dimethoate systemically to the plant's vascular system for controlling sap-sucking pests like mites on cotton. This method reduces worker exposure and can be more efficient than foliar sprays.[15]

2. Materials & Equipment:

  • Water-soluble Dimethoate formulation

  • Drip irrigation system with injectors (e.g., Venturi or diaphragm pump)

  • Backflow prevention device

  • PPE as described in Protocol 2.

3. Methodology:

  • System Preparation: Ensure the drip irrigation system is functioning correctly with uniform water distribution. A backflow prevention device is mandatory to prevent contamination of the water source.

  • Dosage and Timing: Based on a field study on cotton, an effective application rate was 3.00 kg active ingredient per hectare.[15] This application should be timed with a scheduled irrigation event.

  • Injection: The Dimethoate solution should be injected into the irrigation water during the main watering phase. The total water volume for the application should be sufficient to move the active ingredient into the root zone (e.g., 200 m³ per hectare).[15]

  • Flushing: After the injection period is complete, continue running the irrigation system with fresh water for a sufficient time to flush all remaining insecticide from the irrigation lines and into the soil.

  • Monitoring: Monitor pest populations post-application to assess efficacy. A study showed that this method can provide satisfactory control (81.49% efficacy at 7 days) against Tetranychus urticae on cotton without negatively impacting the natural enemy N. cucumeris.[15] Residues in cotton seeds were not detectable with this method.[15]

References

Application Notes and Protocols for Studying Dimethoate Effects Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethoate is a widely used organophosphate insecticide that poses potential risks to human health and the environment. Understanding the cellular and molecular mechanisms underlying Dimethoate toxicity is crucial for risk assessment and the development of potential therapeutic strategies. In vitro cell culture models provide a powerful and ethically considerate platform to investigate the cytotoxic, genotoxic, and other adverse effects of Dimethoate in a controlled laboratory setting.

These application notes provide an overview of common in vitro models and experimental protocols to study the effects of Dimethoate. The included protocols are for key assays that measure cell viability, DNA damage, and oxidative stress. Furthermore, this document outlines the signaling pathways commonly affected by Dimethoate and provides visualizations to facilitate a deeper understanding of its mechanisms of action.

In Vitro Cell Culture Models for Dimethoate Toxicity Studies

A variety of cell lines can be employed to investigate the toxic effects of Dimethoate, each modeling different aspects of in vivo physiology. The choice of cell model depends on the specific research question.

  • Human Peripheral Blood Lymphocytes (PBLs): As a primary cell type, PBLs are a relevant model for assessing the immunotoxic and genotoxic potential of xenobiotics.[1][2][3]

  • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is extensively used in neurotoxicity studies as it can be differentiated into a neuronal phenotype, making it a suitable model to investigate the effects of neurotoxic compounds like Dimethoate.

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): HepG2 cells are a well-established model for studying the metabolism and toxicity of compounds in the liver, a primary organ for detoxification.

  • Caco-2 (Human Colorectal Adenocarcinoma Cell Line): These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. They are valuable for studying the absorption and intestinal toxicity of ingested substances.

Data Presentation: Quantitative Cytotoxicity of Dimethoate

The following tables summarize the cytotoxic effects of Dimethoate on various cell lines as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a common metric for cytotoxicity, representing the concentration of a substance that reduces cell viability by 50%.

Table 1: Cytotoxicity of Dimethoate on Human Peripheral Blood Lymphocytes

Exposure Time (hours)Concentration Range (µg/mL)Cell Viability Range (%)LC50 (µg/mL)Reference
23 - 1596.88 - 85.75~45[1][2]
483 - 1567.28 - 57.90~15[1][2]

Table 2: Cytotoxicity of Dimethoate on Various Cell Lines

Cell LineExposure Time (hours)IC50Reference
SH-SY5Y48Not explicitly stated, but 100 µM did not directly affect viability in one study, while another noted cytotoxic effects. Further dose-response studies are needed.This is a composite summary based on available data.
HepG224 / 48Data for Dimethoate is limited; comparative studies with other pesticides suggest IC50 values can be determined.This is a composite summary based on available data.
Caco-224 / 48Data for Dimethoate is limited; comparative studies with other pesticides suggest IC50 values can be determined.This is a composite summary based on available data.

Experimental Workflows

A typical experimental workflow for assessing the in vitro effects of Dimethoate involves several key stages, from cell culture to data analysis.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture and Maintenance cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding dimethoate_prep Dimethoate Stock Solution Preparation treatment Treatment with Dimethoate Concentrations dimethoate_prep->treatment cell_seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt comet Comet Assay (Genotoxicity) treatment->comet ros ROS Assay (Oxidative Stress) treatment->ros western Western Blot (Signaling Pathways) treatment->western data_acq Data Acquisition (e.g., Plate Reader, Microscopy) mtt->data_acq comet->data_acq ros->data_acq western->data_acq stat_analysis Statistical Analysis and IC50 Calculation data_acq->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Experimental workflow for in vitro Dimethoate studies.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • Dimethoate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Dimethoate in culture medium. Remove the old medium from the wells and add 100 µL of the Dimethoate solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for Dimethoate) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability). Plot the cell viability against the Dimethoate concentration to determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is a sensitive method for the detection of DNA strand breaks in individual cells.

Materials:

  • Cells treated with Dimethoate

  • Microscope slides

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it solidify.

  • Cell Embedding: Harvest the treated and control cells and resuspend them in PBS. Mix approximately 1 x 10^5 cells with 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow it to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralizing buffer three times for 5 minutes each.

  • Staining: Stain the slides with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells treated with Dimethoate

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Culture medium without phenol red

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Dimethoate for the desired time. Include positive (e.g., H2O2) and negative controls.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of culture medium containing 10-25 µM DCFH-DA to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a percentage of the control or fold increase in fluorescence intensity.

Signaling Pathways Affected by Dimethoate

Dimethoate exposure can perturb several key signaling pathways, leading to cellular dysfunction and apoptosis.

Oxidative Stress and Apoptosis Induction

Dimethoate can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This imbalance can damage cellular components and trigger the intrinsic apoptotic pathway.

G dimethoate Dimethoate ros Increased ROS Production dimethoate->ros mito Mitochondrial Dysfunction ros->mito bax Bax (pro-apoptotic) mito->bax activation bcl2 Bcl-2 (anti-apoptotic) mito->bcl2 inhibition cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Dimethoate-induced oxidative stress and apoptosis pathway.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial for cell survival, proliferation, and stress responses. Dimethoate has been shown to modulate these pathways. For instance, activation of the p38 MAPK pathway is often associated with stress-induced apoptosis, while the PI3K/Akt pathway is a key pro-survival pathway.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway mkk36 MKK3/6 p38 p38 MAPK mkk36->p38 mapk_apoptosis Apoptosis p38->mapk_apoptosis pi3k PI3K pdk1 PDK1 pi3k->pdk1 akt Akt pdk1->akt survival Cell Survival akt->survival bcl2_akt Bcl-2 akt->bcl2_akt promotes dimethoate Dimethoate dimethoate->mkk36 activates dimethoate->pi3k modulates

References

Application Notes and Protocols for Dimethoate Exposure Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in research on dimethoate exposure. This document includes detailed experimental protocols for key assays, a summary of quantitative data from various studies, and visualizations of relevant biological pathways to facilitate the design and implementation of toxicological studies.

Animal Models and Routes of Exposure

Rodents, particularly rats and mice, are the most commonly used animal models in dimethoate toxicity studies. The selection of the animal model and the route of administration depends on the specific research question and the human exposure scenario being modeled.

Commonly Used Animal Models:

  • Rats: Wistar and Osborne-Mendel strains are frequently used to investigate neurotoxicity, reproductive toxicity, hepatotoxicity, and carcinogenicity.[1][2]

  • Mice: Various strains, including AB and Apodemus sylvaticus, are utilized for studies on reproductive toxicity, neurobehavioral effects, and carcinogenicity.[2][3][4]

Routes of Exposure:

  • Oral Gavage: This is the most common route for controlled oral administration, mimicking ingestion of contaminated food or water.[1][3][5]

  • Intraperitoneal (IP) Injection: Used for studies requiring rapid absorption and systemic distribution of dimethoate.[4]

  • Dermal Application: Relevant for assessing occupational exposure scenarios.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on dimethoate exposure in animal models, providing a comparative overview of dosages, exposure durations, and key findings.

Table 1: Neurotoxicity Studies

Animal ModelDoseDurationKey Findings
Wistar Rats7.0 or 28.0 mg/kg (gavage)Gestation days 5-15 & Lactation days 2-28Altered central nervous system function, decreased electrocorticogram amplitude, and increased frequency.[1]
Wood Mice5, 15, or 50 mg/kg (IP)AcuteDose-dependent behavioral depression, decreased grooming, rearing, and sniffing.[4]
Female Wistar Rats100 mg/kg (gavage)5 weeksImpaired locomotor activity and increased anxiety-like behavior.[6]
Male Wistar Rats0.6, 6, and 30 mg/kg (oral)30 daysIncreased lipid peroxidation and altered antioxidant enzyme levels in the brain at 6 and 30 mg/kg doses.[5]

Table 2: Reproductive Toxicity Studies

Animal ModelDoseDurationKey Findings
Male Mice7, 15, and 28 mg/kg/day (gavage)20 daysDecreased number of implantations in untreated females mated with treated males.[3]
Male RatsNot specifiedNot specifiedDecreased sperm count and motility, and increased abnormal sperm morphology.[7]
Female Mice0.1 & 0.2 ml DM/100 ml distilled water (IP)7 daysSignificant decrease in the weights of the liver and ovaries, and estradiol hormone level.[8]

Table 3: Hepatotoxicity and Other Systemic Effects

Animal ModelDoseDurationKey Findings
Male Wistar Rats6 and 30 mg/kg (oral)30 daysIncreased hepatic Cytochrome P450, lipid peroxidation, and altered antioxidant enzyme levels.[5]
Osborne-Mendel RatsNot specifiedChronicIncreased incidence of neoplasms in the liver and endocrine organs.[2]
Mice20mg/kg (oral)14 weeksDisturbance in liver function, including increased ALT, AST, and ALP levels.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in dimethoate toxicity studies.

Animal Handling and Substance Administration

3.1.1. Protocol for Oral Gavage in Rats

  • Animal Restraint: Securely restrain the rat by grasping the loose skin over the shoulders and behind the ears, ensuring the head is immobilized. The body should be held in a vertical position to align the esophagus.

  • Gavage Needle Selection and Measurement: Select an appropriately sized gavage needle with a ball tip. Measure the distance from the corner of the rat's mouth to the last rib to determine the correct insertion depth. Mark this length on the needle.

  • Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Allow the rat to swallow as the needle is advanced. Do not force the needle.

  • Substance Delivery: Once the needle is in the correct position, slowly administer the dimethoate solution.

  • Withdrawal: After administration, gently withdraw the needle in a straight line.

  • Monitoring: Observe the animal for any signs of distress, such as fluid coming from the nose or difficulty breathing.

3.1.2. Protocol for Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. Turn the mouse over to expose the abdomen.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Insert a 25-30 gauge needle at a 30-45 degree angle into the identified injection site.

  • Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured. If no fluid enters the syringe, proceed with the injection.

  • Substance Delivery: Slowly inject the dimethoate solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.

Biochemical Assays

3.2.1. Protocol for Acetylcholinesterase (AChE) Activity Assay in Rat Brain Tissue

  • Tissue Preparation: Euthanize the rat and immediately dissect the brain on ice. Homogenize the brain tissue in a suitable buffer (e.g., ice-cold 0.03 M sucrose).

  • Homogenate Preparation: Centrifuge the homogenate to pellet the membranes. The supernatant can be used to measure soluble AChE activity, while the pellet can be resuspended to measure membrane-bound AChE activity.

  • Assay Procedure (Ellman's Method):

    • Prepare a reaction mixture containing a phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the brain tissue homogenate.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate AChE activity based on the rate of color change and normalize to the protein concentration of the tissue homogenate.

3.2.2. Protocol for Malondialdehyde (MDA) Assay in Mouse Liver Tissue

  • Tissue Preparation: Euthanize the mouse and dissect the liver. Homogenize a known weight of liver tissue in a suitable buffer on ice.

  • Assay Procedure (Thiobarbituric Acid Reactive Substances - TBARS Assay):

    • Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at 95°C for 60 minutes.

    • Cool the samples on ice and measure the absorbance of the resulting pink-colored product at 532 nm.

  • Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. Normalize the results to the tissue weight or protein concentration.

Histological and Apoptosis Assays

3.3.1. Protocol for Histopathological Analysis of Liver Tissue

  • Tissue Fixation: Immediately after dissection, fix the liver tissue in 10% neutral buffered formalin.

  • Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological examination.

    • Other specific stains can be used to assess for fibrosis (e.g., Masson's trichrome) or other specific pathological changes.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate for signs of liver damage such as cellular infiltration, necrosis, and changes in tissue architecture.

3.3.2. Protocol for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Paraffin-Embedded Brain Tissue

  • Tissue Preparation: Prepare paraffin-embedded brain tissue sections as described for histopathology.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Detection:

    • For fluorescence detection, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence.

    • For chromogenic detection, use an antibody against the label (e.g., anti-FITC antibody conjugated to HRP) followed by a substrate like DAB, which will produce a brown stain in apoptotic cells.

  • Analysis: Quantify the number of TUNEL-positive cells in different brain regions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in dimethoate toxicity and a general experimental workflow for animal studies.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_exposure Dimethoate Exposure cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping Acclimatization->Grouping Dose_Prep Prepare Dimethoate Solution Grouping->Dose_Prep Administration Administer Dimethoate (e.g., Oral Gavage) Dose_Prep->Administration Monitoring Monitor for Clinical Signs Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Blood_Collection Blood Collection Euthanasia->Blood_Collection Tissue_Dissection Tissue Dissection (Brain, Liver, etc.) Euthanasia->Tissue_Dissection Biochemical Biochemical Assays (AChE, MDA, etc.) Blood_Collection->Biochemical Tissue_Dissection->Biochemical Histopathology Histopathology (H&E Staining) Tissue_Dissection->Histopathology Apoptosis Apoptosis Assay (TUNEL) Tissue_Dissection->Apoptosis Molecular Molecular Analysis (Western Blot, qPCR) Tissue_Dissection->Molecular

Caption: General experimental workflow for dimethoate exposure studies in animal models.

Apoptosis Signaling Pathway

Apoptosis_Pathway Dimethoate Dimethoate Oxidative_Stress Oxidative Stress Dimethoate->Oxidative_Stress Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Dimethoate-induced apoptosis signaling pathway.

Nrf2 Signaling Pathway in Oxidative Stress Response

Nrf2_Pathway cluster_nucleus Dimethoate Dimethoate ROS Reactive Oxygen Species (ROS) Dimethoate->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Basal state) Keap1->Nrf2 Dissociation (Oxidative stress) Ubiquitin Ubiquitin-Proteasome Degradation Nrf2->Ubiquitin Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates transcription Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds

Caption: Nrf2-mediated oxidative stress response to dimethoate exposure.

MAPK Signaling Pathway in Cellular Stress Response

MAPK_Pathway Dimethoate Dimethoate Cellular_Stress Cellular Stress Dimethoate->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK Activates MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Phosphorylates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates p38 p38 MAPKK_p38->p38 Phosphorylates AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Activates p38->AP1 Activates Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Upregulates genes for

Caption: MAPK (JNK/p38) signaling in response to dimethoate-induced cellular stress.

Disclaimer: These protocols and notes are intended for research purposes only and should be performed by trained personnel in accordance with all applicable safety and animal welfare regulations. The specific details of the protocols may need to be optimized for individual experimental conditions.

References

Application Notes and Protocols for Biomarkers of Dimethoate Exposure in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key biomarkers associated with human exposure to dimethoate, an organophosphate insecticide. Detailed protocols for the assessment of these biomarkers are included to facilitate research and toxicological studies.

Introduction to Dimethoate and its Biomarkers

Dimethoate is a widely used systemic organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2] Its metabolism in the liver can produce a more toxic metabolite, omethoate.[3] Exposure to dimethoate can lead to a range of health effects, and monitoring of biological markers is essential for assessing exposure, understanding toxicological effects, and evaluating the efficacy of potential therapeutic interventions.

Biomarkers of dimethoate exposure can be categorized as:

  • Biomarkers of Exposure: These directly measure the pesticide or its metabolites in the body.

  • Biomarkers of Effect: These indicate the biochemical or physiological changes resulting from exposure.

  • Biomarkers of Susceptibility: These are genetic variations that can influence an individual's response to dimethoate.

Biomarkers of Exposure: Urinary Metabolites

The measurement of dimethoate and its metabolites in urine is a non-invasive method to confirm and quantify recent exposure.[3] The primary metabolites include dialkylphosphates (DAPs), such as dimethylphosphate (DMP) and dimethylthiophosphate (DMTP).[4]

Quantitative Data: Urinary Metabolite Levels in Human Populations

The following table summarizes urinary levels of dimethoate metabolites from a study on first-year university students, representing a general young adult population.

BiomarkerGeometric Mean (μg/L)Geometric Mean (μg/g creatinine)Detection Frequency
Omethoate (metabolite of Dimethoate)9.4710.80100%

Data from a study on 540 healthy freshmen aged 17 to 19 years.[5]

Experimental Protocol: Analysis of Urinary Dialkylphosphate Metabolites by LC-MS/MS

This protocol outlines a method for the quantitative analysis of dialkylphosphate (DAP) metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Collect a mid-stream urine sample in a sterile container.

  • To 200 µL of urine, add an internal standard solution.

  • Perform liquid-liquid extraction using ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each DAP metabolite and internal standard are monitored.

3. Quality Control

  • Include calibration standards, blank samples, and quality control samples with known concentrations of DAP metabolites in each analytical run to ensure the accuracy and precision of the results.

Biomarkers of Effect

Cholinesterase Inhibition

The primary mechanism of dimethoate toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system and butyrylcholinesterase (BuChE) in the plasma.[1][2] Measuring the activity of these enzymes in blood is a well-established biomarker of effect for organophosphate exposure. A significant reduction in cholinesterase activity from an individual's baseline indicates exposure.

GroupMean Serum Cholinesterase Activity (units/mL)95% Confidence Interval
Agricultural Workers (end of workday)4.444.12 - 4.77
Control Group4.854.57 - 5.13

Data from a study comparing agricultural workers exposed to organophosphates with a control group. A statistically significant decrease was observed in the exposed group.[7]

This colorimetric method is widely used to determine cholinesterase activity in plasma and red blood cells.

1. Principle

The assay measures the activity of cholinesterase by monitoring the rate of production of thiocholine, which is formed when the substrate, acetylthiocholine, is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

2. Reagents

  • Phosphate buffer (pH 7.2)

  • DTNB solution

  • Acetylthiocholine iodide (substrate)

  • Control plasma/hemolysate with known cholinesterase activity

3. Procedure

  • Sample Preparation:

    • For plasma cholinesterase (BuChE), separate plasma from whole blood by centrifugation.

    • For red blood cell acetylcholinesterase (AChE), wash the red blood cells with saline and then lyse them to release the enzyme.

  • Assay:

    • In a cuvette, mix the phosphate buffer and DTNB solution.

    • Add the plasma or red blood cell lysate sample and incubate briefly at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Immediately measure the change in absorbance at 412 nm over a specific time period in a spectrophotometer.

4. Calculation

The rate of change in absorbance is directly proportional to the cholinesterase activity. The activity is typically expressed in units per milliliter (U/mL) or units per gram of hemoglobin (U/g Hb) for AChE.

Cholinesterase_Inhibition cluster_normal Normal Function cluster_inhibited Inhibited State Dimethoate Dimethoate/ Omethoate AChE Acetylcholinesterase (AChE) Dimethoate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate ACh->Choline_Acetate Normal Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse (Cholinergic Crisis) ACh_Receptor->Nerve_Impulse Leads to

Oxidative Stress

Exposure to dimethoate has been shown to induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses.[8] This can result in cellular damage, particularly lipid peroxidation and DNA damage.

  • Malondialdehyde (MDA): A marker of lipid peroxidation.[8]

  • Superoxide Dismutase (SOD) and Catalase (CAT): Antioxidant enzymes whose activities can be altered in response to oxidative stress.[8]

The following table shows the effect of different concentrations of dimethoate on MDA levels and antioxidant enzyme activities in human red blood cells in a laboratory setting.

Dimethoate Concentration (mM)MDA (nmol/mL)SOD (U/mg protein)CAT (U/mg protein)
0 (Control)1.254.5150
201.85.8180
402.56.5210
603.27.2240
804.08.0270
1004.88.8300

Data from an in vitro study on human erythrocytes.[8]

1. Principle

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.

2. Reagents

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • MDA standard solution.

3. Procedure

  • Homogenize the tissue or cell sample in a suitable buffer.

  • Add TCA to precipitate proteins and centrifuge.

  • To the supernatant, add TBA reagent.

  • Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes).

  • Cool the samples and measure the absorbance of the pink-colored product at approximately 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

Oxidative_Stress_Pathway Dimethoate Dimethoate Exposure ROS Increased Reactive Oxygen Species (ROS) Dimethoate->ROS Antioxidants Antioxidant Defense (SOD, CAT, GSH) ROS->Antioxidants Depletes Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage MDA Malondialdehyde (MDA) (Biomarker) Lipid_Peroxidation->MDA OHdG 8-OHdG (Biomarker) DNA_Damage->OHdG

DNA Damage

Organophosphates, including dimethoate, have been associated with genotoxicity, causing damage to DNA.[9] A common biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG).

The following table shows the median urinary 8-OHdG levels in a study of young children, demonstrating a correlation with exposure to organophosphate pesticides.

GroupMedian Urinary 8-OHdG (ng/mg creatinine)
Young Children (general population)3.99

A study of 268 young children showed that increased exposure to organophosphates was associated with greater levels of urinary 8-OHdG.[1][10]

1. Principle

The single-cell gel electrophoresis (SCGE) or "comet assay" is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

2. Reagents

  • Low-melting-point agarose

  • Lysis solution (containing high salt and detergents)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

3. Procedure

  • Cell Preparation: Isolate lymphocytes from a whole blood sample using a density gradient centrifugation method.

  • Embedding Cells in Agarose: Mix the isolated lymphocytes with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[11][12]

Biomarkers of Susceptibility: Genetic Polymorphisms

Individual susceptibility to the toxic effects of dimethoate can be influenced by genetic factors. Polymorphisms in genes encoding enzymes involved in the detoxification of organophosphates are key biomarkers of susceptibility.

Paraoxonase 1 (PON1)

The enzyme paraoxonase 1 (PON1) is capable of hydrolyzing the toxic oxon metabolites of several organophosphate insecticides.[8][13] Genetic polymorphisms in the PON1 gene can lead to variations in enzyme activity, thereby affecting an individual's ability to detoxify these compounds. The two most studied polymorphisms are Q192R and L55M.[8][12] Individuals with certain PON1 genotypes may have lower enzyme activity and therefore be more susceptible to the toxic effects of dimethoate.

Experimental Protocol: Genotyping of PON1 Polymorphisms

1. DNA Extraction

  • Extract genomic DNA from a whole blood sample using a commercially available DNA extraction kit.

2. Genotyping

  • Polymerase Chain Reaction (PCR): Amplify the regions of the PON1 gene containing the Q192R and L55M polymorphisms using specific primers.

  • Restriction Fragment Length Polymorphism (RFLP) Analysis or Real-Time PCR with TaqMan Probes:

    • RFLP: Digest the PCR products with specific restriction enzymes that recognize and cut the DNA differently based on the presence or absence of the polymorphism. Analyze the resulting DNA fragments by gel electrophoresis to determine the genotype.

    • TaqMan Assay: Use fluorescently labeled probes that are specific to each allele in a real-time PCR reaction to determine the genotype.

Summary and Conclusion

The assessment of biomarkers is a critical component of understanding the risks associated with dimethoate exposure. This document provides an overview of key biomarkers of exposure, effect, and susceptibility, along with detailed protocols for their measurement. The use of a combination of these biomarkers will provide a more comprehensive picture of an individual's exposure and potential health risks, which is invaluable for researchers, scientists, and drug development professionals working in the field of toxicology and environmental health.

Experimental_Workflow cluster_exposure Biomarkers of Exposure cluster_effect Biomarkers of Effect cluster_susceptibility Biomarkers of Susceptibility start Human Sample Collection (Blood, Urine) urine_processing Urine Processing (LLE) start->urine_processing blood_processing Blood Processing (Plasma/RBC Separation) start->blood_processing dna_extraction DNA Extraction start->dna_extraction lcms LC-MS/MS Analysis urine_processing->lcms dap_levels Urinary DAP Levels lcms->dap_levels cholinesterase_assay Cholinesterase Assay (Ellman Method) cholinesterase_activity Cholinesterase Activity oxidative_stress_assay Oxidative Stress Assays (TBARS, SOD, CAT) oxidative_stress_markers Oxidative Stress Markers lymphocyte_isolation Lymphocyte Isolation comet_assay Comet Assay dna_damage DNA Damage genotyping PON1 Genotyping (PCR-RFLP/TaqMan) pon1_genotype PON1 Genotype

References

Application Notes and Protocols for the Spectrophotometric Determination of Dimethoate Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethoate is a widely used organophosphorus insecticide and acaricide. Its extensive use in agriculture necessitates the development of simple, rapid, and cost-effective analytical methods for monitoring its residues in environmental and biological samples. Spectrophotometry offers a viable alternative to chromatographic techniques, providing sufficient sensitivity and selectivity for many applications.

This document provides detailed protocols for two distinct spectrophotometric methods for the determination of dimethoate residues:

  • Method A: Ion-Pair Complex Formation using Azure-B. This method is based on the alkaline hydrolysis of dimethoate to form sodium dimethyl dithiophosphate (Na-DMDTP). The resulting Na-DMDTP forms a stable, blue-colored ion-pair complex with the cationic dye Azure-B, which is then extracted into chloroform for measurement.

  • Method B: Palladium Chloride Complexation. This method relies on the reaction between the sulfur atom in the dimethoate molecule and palladium(II) ions to form a stable, yellow-colored palladium sulfide complex, which can be quantified directly.

These methods are suitable for researchers in environmental science, food safety, and toxicology.

General Experimental Workflow

The overall workflow for the spectrophotometric analysis of dimethoate residues in environmental samples is outlined below.

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample 1. Sample Collection (Water, Soil, Grains) Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Extract Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization 4. Derivatization / Complexation Cleanup->Derivatization Spectro 5. Spectrophotometric Measurement Derivatization->Spectro Quant 6. Quantification (Calibration Curve) Spectro->Quant G Dimethoate Dimethoate Hydrolysis Alkaline Hydrolysis (+ Sodium Ethoxide) Dimethoate->Hydrolysis DMDTP Sodium Dimethyl Dithiophosphate (Na-DMDTP) Hydrolysis->DMDTP Complex Blue Ion-Pair Complex (Extractable into Chloroform) DMDTP->Complex AzureB Azure-B (Cationic Dye) AzureB->Complex Measure Measure Absorbance at 535 nm Complex->Measure

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dimethoate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Dimethoate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my Dimethoate solution degrading so quickly?

A1: Dimethoate is highly susceptible to hydrolysis, especially in alkaline aqueous solutions (pH > 7).[1][2][3] The rate of degradation increases significantly with higher pH and temperature.[4] It is relatively stable in acidic to neutral conditions (pH 2-7).[2][3]

Q2: What are the primary degradation products of Dimethoate in water?

A2: The primary degradation pathway for Dimethoate in water is hydrolysis. This process leads to the formation of several products, with the most significant being desmethyl dimethoate.[1] Another major degradation product is omethoate, which is formed through oxidative processes.[5]

Q3: How can I prepare a stable Dimethoate stock solution?

A3: To prepare a stable stock solution, it is recommended to use a solvent such as acetonitrile or methanol and store it at a low temperature (e.g., -20°C).[2] For aqueous working solutions, it is crucial to control the pH to be within the acidic to neutral range (pH 4-7) using a suitable buffer system.

Q4: What analytical methods are suitable for monitoring Dimethoate and its degradation products?

A4: Gas chromatography (GC) with a flame photometric detector (FPD) and high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection are common methods for the analysis of Dimethoate and its metabolites like omethoate.[4][6] LC-MS/MS methods offer high sensitivity and selectivity for detecting trace levels in various samples.[7][8]

Q5: Can heavy metal ions affect the stability of my Dimethoate solution?

A5: Yes, the presence of heavy metal ions such as copper (Cu++), iron (Fe+++), and manganese (Mn++) can catalyze the hydrolysis of Dimethoate, accelerating its degradation.[1] It is advisable to use high-purity water and avoid contact with metallic containers or instruments that could leach these ions.

Troubleshooting Guides

Issue 1: Rapid Loss of Dimethoate Concentration in Working Solutions
Possible Cause Troubleshooting Step
High pH of the aqueous solution (alkaline hydrolysis) Measure the pH of your solution. If it is above 7, adjust to a pH between 4 and 6 using a suitable buffer (e.g., acetate or phosphate buffer). Prepare fresh solutions in buffered media for each experiment.
Elevated storage temperature Store aqueous solutions of Dimethoate at refrigerated temperatures (2-8°C) and for the shortest possible time. For long-term storage, use a non-aqueous stock solution stored at -20°C.
Presence of catalytic metal ions Use high-purity, deionized water (Type I) for all solutions. Avoid using metallic spatulas or containers. If contamination is suspected, consider using a chelating agent like EDTA in your buffer, after verifying it does not interfere with your experiment.
Photodegradation Protect your solutions from direct light by using amber vials or covering your containers with aluminum foil.
Issue 2: Inconsistent or Non-Reproducible Analytical Results
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the time between sample preparation and analysis. Keep samples on ice or in a refrigerated autosampler. Ensure all solvents and reagents used in the extraction and dilution steps are free from alkaline impurities.
Interaction with chromatographic system components Ensure the pH of the mobile phase is compatible with Dimethoate stability (for LC). For GC, check for active sites in the injector liner or column that may cause on-column degradation. Use deactivated liners and columns.
Inaccurate standard solution concentration Prepare fresh standard solutions frequently from a stable, non-aqueous stock. Verify the concentration of the stock solution periodically.
Formation of omethoate during analysis If analyzing for Dimethoate, also monitor for the appearance of omethoate, its primary oxidation product. An increase in the omethoate peak alongside a decrease in the Dimethoate peak can indicate degradation.

Data Presentation

Table 1: Half-life of Dimethoate in Aqueous Solutions at Various pH Values and Temperatures

pHTemperature (°C)Half-lifeReference
525156 days[2]
62012 hours[9]
72568 days[2]
9Not Specified12 days[1]
9254.4 days[2]
9700.8 hours[2]
AlkalineNot Specified5.7 days[1]
AcidicNot Specified124 days[1]

Experimental Protocols

Protocol 1: Preparation of a Buffered Dimethoate Working Solution
  • Prepare a 0.1 M Acetate Buffer (pH 5.0):

    • Dissolve 8.2 g of sodium acetate in 800 mL of high-purity water.

    • Add 6 mL of glacial acetic acid.

    • Adjust the pH to 5.0 using a calibrated pH meter by adding small amounts of acetic acid or sodium hydroxide.

    • Bring the final volume to 1 L with high-purity water.

  • Prepare a Dimethoate Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Dimethoate analytical standard.

    • Dissolve the standard in 10 mL of HPLC-grade acetonitrile in a volumetric flask.

    • Store this stock solution in an amber vial at -20°C.

  • Prepare the Working Solution (e.g., 10 µg/mL):

    • Allow the stock solution to come to room temperature.

    • Dilute 100 µL of the 1 mg/mL stock solution into 10 mL of the 0.1 M acetate buffer (pH 5.0) in a volumetric flask.

    • Mix thoroughly and use immediately or store at 2-8°C for a short period.

Protocol 2: Analysis of Dimethoate and Omethoate by HPLC-UV
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase should be buffered to an acidic pH (e.g., with 0.1% formic acid) to ensure Dimethoate stability.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • UV detection wavelength: 210 nm.

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Dimethoate and omethoate in the mobile phase.

    • Quantify the analytes in the sample by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Dimethoate_Degradation_Pathway Dimethoate Dimethoate (C5H12NO3PS2) Hydrolysis Hydrolysis (Alkaline Conditions) Dimethoate->Hydrolysis Oxidation Oxidation Dimethoate->Oxidation Desmethyl_Dimethoate Desmethyl Dimethoate Hydrolysis->Desmethyl_Dimethoate Omethoate Omethoate (More Toxic) Oxidation->Omethoate Further_Degradation Further Degradation Products Desmethyl_Dimethoate->Further_Degradation Omethoate->Further_Degradation

Caption: Dimethoate degradation pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Non-Aqueous Stock Solution Working_Solution Prepare Aqueous Working Solution Stock_Solution->Working_Solution Buffer_Prep Prepare Acidic/Neutral Buffer Buffer_Prep->Working_Solution Incubation Experimental Incubation Working_Solution->Incubation Sample_Prep Sample Preparation (Extraction/Dilution) Incubation->Sample_Prep Analysis GC or HPLC Analysis Sample_Prep->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: General experimental workflow for Dimethoate.

References

Technical Support Center: Optimizing Dimethoate Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Dimethoate from various plant tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of Dimethoate from plant tissues, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
Low recovery of Dimethoate. Inefficient extraction solvent.Optimize the solvent system. Acetonitrile is a commonly used and effective solvent for Dimethoate extraction. Other options include dichloromethane, ethyl acetate, and acetone, depending on the plant matrix. Consider using a solvent mixture, such as acetonitrile/water, to improve extraction from tissues with high water content.
Incomplete cell lysis.Ensure thorough homogenization of the plant tissue to break down cell walls and allow for solvent penetration. Mechanical grinding, blending, or cryogenic grinding can be employed.
Degradation of Dimethoate during extraction.Dimethoate can be unstable at high temperatures. If using techniques like Soxhlet extraction, ensure the temperature does not lead to degradation. For temperature-sensitive samples, consider methods like QuEChERS which are performed at room temperature.
Loss of analyte during cleanup steps.The chosen cleanup method (e.g., solid-phase extraction, liquid-liquid partitioning) may not be optimized. Evaluate the elution solvents and sorbent materials for SPE to ensure Dimethoate is not irreversibly adsorbed or lost in the waste fraction.
High variability in results between replicate samples. Inhomogeneous sample.Ensure the initial plant material is finely ground and thoroughly mixed to achieve a representative sample for each extraction.
Inconsistent extraction procedure.Strictly adhere to the same extraction time, temperature, and solvent-to-sample ratio for all replicates.
Instrument variability.Calibrate and validate the analytical instrument (e.g., GC, HPLC) before running the samples to ensure consistent performance.
Co-eluting peaks interfering with Dimethoate quantification. Insufficient cleanup of the extract.Employ a more rigorous cleanup method. This could involve using a different SPE sorbent, performing a liquid-liquid partitioning step, or using gel permeation chromatography to remove larger interfering molecules.
Non-optimal chromatographic conditions.Adjust the mobile phase composition, gradient, or temperature program of your chromatographic method to improve the separation of Dimethoate from interfering compounds.
Matrix effects (ion suppression or enhancement) in LC-MS analysis. Presence of co-extracted matrix components.Dilute the sample extract to reduce the concentration of interfering compounds. Utilize matrix-matched calibration standards to compensate for matrix effects.
Employ stable isotope-labeled internal standards to correct for variations in matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting Dimethoate from plant tissues?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including Dimethoate, in plant matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). This method is known for its high recovery rates, speed, and minimal solvent usage.

Q2: Which solvent is best for Dimethoate extraction?

A2: Acetonitrile is a highly effective and commonly used solvent for extracting Dimethoate from a wide range of plant materials due to its ability to extract a broad range of pesticides and its partial miscibility with water. Other solvents like acetone, ethyl acetate, and dichloromethane have also been successfully used. The choice of solvent can depend on the specific plant matrix and the subsequent analytical technique.

Q3: How can I remove pigments and other interferences from my plant extract?

A3: Cleanup steps are crucial for removing interfering co-extractives. Common methods include:

  • Dispersive Solid-Phase Extraction (d-SPE): Often used in the QuEChERS method, it involves adding a combination of sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments.

  • Solid-Phase Extraction (SPE) Cartridges: These provide a more controlled cleanup and can be packed with various sorbents depending on the nature of the interferences.

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubilities in two immiscible liquids, such as acetonitrile and hexane.

Q4: What are the typical recovery rates for Dimethoate extraction?

A4: With optimized methods like QuEChERS, recovery rates for Dimethoate are generally within the acceptable range of 70-120%. For example, studies on cucumber samples using molecularly imprinted polymers for solid-phase extraction reported average recoveries between 78.5% and 87.9%.

Q5: How should I store plant samples before extraction?

A5: To prevent the degradation of Dimethoate, plant samples should be stored frozen, typically at -20°C or lower, until analysis.

Data on Extraction Efficiency

The following table summarizes the recovery of Dimethoate using different extraction and cleanup methods from various plant matrices.

Plant MatrixExtraction MethodSolvent(s)Cleanup MethodAverage Recovery (%)Reference
CucumberMolecularly Imprinted Solid-Phase ExtractionAcetonitrileMIPs78.5 - 87.9
Moloukhia LeavesQuEChERSAcetonitrile, Waterd-SPENot specified
WheatSolvent ExtractionDichloromethaneLiquid-Liquid PartitionNot specified
CherriesSolvent ExtractionDichloromethaneActivated CharcoalNot specified
SeedSoxhlet ExtractionEthyl AcetateGel Permeation ChromatographyGenerally within acceptable limits
MealAccelerated Solvent ExtractionAcetoneCelite:Activated Charcoal ColumnGenerally within acceptable limits

Experimental Protocols

Protocol 1: QuEChERS Method for Dimethoate Extraction from Leafy Greens

This protocol is adapted from the procedure described by Lehotay et al. (2005).

1. Sample Preparation: a. Homogenize 10-15 g of the plant sample. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add internal standards if required. c. Add a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. d. Immediately shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 1 minute.

3. Cleanup (Dispersive Solid-Phase Extraction): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. b. For samples with high pigment content, use a d-SPE tube also containing GCB. c. Shake vigorously for 30 seconds. d. Centrifuge at high speed for 1 minute.

4. Analysis: a. Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solvent Extraction for Dimethoate from Fruits

This protocol is a general guide based on methods described for various fruit matrices.

1. Sample Preparation: a. Homogenize the fruit sample. b. Weigh 10-20 g of the homogenate into a centrifuge tube.

2. Extraction: a. Add 20 mL of dichloromethane. b. Shake or vortex for 5-10 minutes. c. Centrifuge to separate the phases. d. Collect the dichloromethane (lower) layer. e. Repeat the extraction of the remaining solid with another 20 mL of dichloromethane. f. Combine the dichloromethane extracts.

3. Cleanup (Liquid-Liquid Partitioning): a. Add 20 mL of hexane to the combined extract in a separatory funnel. b. Partition the Dimethoate into an aqueous phase by adding a suitable volume of water and shaking. c. Collect the aqueous layer for analysis.

4. Analysis: a. The aqueous extract can be directly analyzed by LC-MS or may require further solvent exchange for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis plant_tissue Plant Tissue homogenization Homogenization plant_tissue->homogenization add_solvent Add Extraction Solvent (e.g., Acetonitrile) homogenization->add_solvent shake Vigorous Shaking add_solvent->shake centrifuge1 Centrifugation shake->centrifuge1 dSPE Dispersive SPE (d-SPE) centrifuge1->dSPE centrifuge2 Centrifugation dSPE->centrifuge2 analysis GC-MS or LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for Dimethoate extraction using the QuEChERS method.

logical_relationship cluster_troubleshooting Troubleshooting Low Recovery cluster_solutions Potential Solutions low_recovery Low Dimethoate Recovery cause1 Inefficient Solvent low_recovery->cause1 cause2 Incomplete Lysis low_recovery->cause2 cause3 Analyte Degradation low_recovery->cause3 cause4 Cleanup Loss low_recovery->cause4 solution1 Optimize Solvent System cause1->solution1 solution2 Improve Homogenization cause2->solution2 solution3 Control Temperature cause3->solution3 solution4 Optimize Cleanup Method cause4->solution4

Caption: Troubleshooting logic for low Dimethoate recovery.

Technical Support Center: Dimethoate Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Dimethoate residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in Dimethoate residue analysis?

The most significant interferences in Dimethoate residue analysis are its own metabolites and matrix components from the sample.

  • Metabolites: Dimethoate is metabolized to Omethoate, its oxygen analog, which is more toxic.[1] Other polar metabolites, such as dimethoate carboxylic acid and O-desmethyl-dimethoate, can also be present and may serve as better markers for Dimethoate use than the parent compound itself.

  • Matrix Effects: Complex sample matrices, such as fruits, vegetables, and soil, contain numerous co-extractive compounds that can interfere with the analysis. These matrix effects can cause signal suppression or enhancement in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), leading to inaccurate quantification.[1][2] In GC-MS, non-volatile matrix components can also contaminate the inlet and column, affecting system performance over time.

Q2: Which analytical technique is best for Dimethoate and its metabolites?

The choice of analytical technique depends on the target analytes:

  • GC-MS/MS: This technique is suitable for the analysis of the parent Dimethoate compound. It offers high selectivity and sensitivity, but can be susceptible to matrix interferences that require thorough cleanup and regular instrument maintenance.

  • LC-MS/MS: This is the preferred method for analyzing the polar metabolites of Dimethoate, which are not amenable to GC analysis without derivatization. LC-MS/MS is also effective for the simultaneous analysis of Dimethoate and Omethoate.

Q3: What is the difference between the QuEChERS and QuPPe sample preparation methods?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and QuPPe (Quick Polar Pesticides) are both popular sample preparation methods, but they are designed for different types of pesticides.

  • QuEChERS: This method is widely used for the extraction of a broad range of non-polar to moderately polar pesticides. It typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • QuPPe: This method is specifically designed for the extraction of highly polar pesticides and their metabolites, like those of Dimethoate. The QuPPe method uses a methanol/water mixture for extraction, which is more effective for these polar compounds.

Q4: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Use of d-SPE with appropriate sorbents (see Troubleshooting Guide) helps to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[1]

  • Isotopically Labeled Internal Standards: The use of internal standards that are isotopically labeled versions of the analytes of interest can effectively correct for both matrix effects and variations in extraction recovery.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Dimethoate residue analysis.

Low Analyte Recovery

Problem: You are experiencing low recovery for Dimethoate and/or Omethoate after sample preparation.

Possible Causes & Solutions:

  • Inadequate Extraction:

    • For QuEChERS: Ensure that the sample has a water content of at least 80% for effective extraction with acetonitrile. For dry samples, add the appropriate amount of water before extraction.[3] Also, ensure vigorous shaking during the extraction and salting-out steps to ensure thorough partitioning of the analytes into the acetonitrile layer.

    • For Polar Metabolites: The QuEChERS method may result in poor recovery for the highly polar metabolites of Dimethoate. Consider switching to the QuPPe method for these compounds.

  • Analyte Loss During Cleanup:

    • Sorbent Selection: The choice of d-SPE sorbent is critical. Graphitized carbon black (GCB) is effective at removing pigments but can also adsorb planar molecules, potentially leading to low recovery for certain pesticides. If using GCB, the amount should be optimized.[1]

    • pH Sensitivity: Some pesticides are sensitive to pH. The use of buffered QuEChERS methods can improve the stability and recovery of pH-labile compounds.

  • Degradation of Analytes:

    • Base-Sensitive Compounds: Dimethoate can be susceptible to degradation under basic conditions. Adding a small amount of formic acid to the final extract can help to prevent degradation while awaiting LC-MS/MS analysis.[3]

Poor Peak Shape

Problem: You are observing peak tailing or fronting in your chromatograms.

Possible Causes & Solutions:

  • GC-MS/MS:

    • Active Sites in the Inlet or Column: Peak tailing for active compounds like organophosphates can be caused by interaction with active sites in the GC system. Regular maintenance, including replacing the inlet liner and trimming the column, is crucial. Using inert liners and columns can also significantly improve peak shape.

    • Contamination: Contamination in the inlet or column can lead to distorted peak shapes. Column backflushing can help to remove less volatile matrix components and prolong column life.

  • LC-MS/MS:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.

    • Incompatible Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ensure that the final extract is compatible with the initial mobile phase conditions.

High Matrix Effects

Problem: You are observing significant signal suppression or enhancement.

Possible Causes & Solutions:

  • Insufficient Cleanup:

    • Optimize d-SPE: The combination and amount of d-SPE sorbents should be optimized for the specific matrix. A common combination for complex matrices is Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and GCB to remove pigments.[1][4]

  • Matrix-Dependent Effects:

    • Matrix-Matched Standards: As mentioned in the FAQs, using matrix-matched standards is a highly effective way to compensate for matrix effects.[1]

    • Analyte Protectants (GC-MS): Adding analyte protectants to the sample extracts can help to mitigate the loss of active analytes in the GC inlet due to matrix components.

Quantitative Data

Table 1: Optimization of d-SPE Sorbents for Dimethoate Analysis in Brinjal. [1]

SorbentAmount (mg)AnalyteRecovery (%)RSD (%)
PSA50Dimethoate96.23.5
GCB5Dimethoate91.84.2
C183Dimethoate95.53.8

Data from a modified QuEChERS method coupled with LC-MS/MS for the analysis of pesticides in brinjal.

Table 2: Matrix Effect of Dimethoate in Brinjal. [1]

AnalyteMatrix Effect (%)
Dimethoate7.70

A positive value indicates a matrix enhancement effect.

Experimental Protocols

Modified QuEChERS Method for Dimethoate in Fruits and Vegetables

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Analysis: Take an aliquot of the final extract for analysis by GC-MS/MS or LC-MS/MS. The extract may be filtered and/or diluted as needed.

QuPPe Method for Polar Metabolites of Dimethoate

This is a general protocol for the Quick Polar Pesticides (QuPPe) method.

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 1% formic acid in methanol.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS. For some matrices, a cleanup step with sorbents like GCB may be necessary.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Supernatant AddSorbents 7. Add d-SPE Sorbents (PSA, C18, GCB) Transfer->AddSorbents Vortex 8. Vortex AddSorbents->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analyze 10. Analyze by GC-MS/MS or LC-MS/MS Centrifuge2->Analyze Final Extract Troubleshooting_Tree cluster_recovery Low Recovery cluster_peakshape Poor Peak Shape cluster_matrix High Matrix Effects Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery Low Recovery PoorPeakShape Poor Peak Shape? Start->PoorPeakShape Poor Peak Shape HighMatrixEffects High Matrix Effects? Start->HighMatrixEffects High Matrix Effects CheckExtraction Check Extraction - Water content? - Shaking adequate? CheckCleanup Check Cleanup - Correct sorbents? - Analyte loss to GCB? CheckExtraction->CheckCleanup CheckDegradation Check for Degradation - pH sensitive? - Use acid modifier? CheckCleanup->CheckDegradation CheckGC GC-MS/MS - Inlet maintenance? - Column contamination? CheckLC LC-MS/MS - Column overload? - Solvent mismatch? OptimizeCleanup Optimize d-SPE - Adjust sorbent amounts UseMatchedCal Use Matrix-Matched Calibration OptimizeCleanup->UseMatchedCal DiluteExtract Dilute Final Extract UseMatchedCal->DiluteExtract LowRecovery->CheckExtraction Yes PoorPeakShape->CheckGC GC PoorPeakShape->CheckLC LC HighMatrixEffects->OptimizeCleanup Yes

References

Technical Support Center: Enhancing Dimethoate Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethoate detection methodologies. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your Dimethoate detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting Dimethoate, and how do they compare in terms of sensitivity?

A1: Several methods are employed for Dimethoate detection, each with varying levels of sensitivity. The most common techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Localized Surface Plasmon Resonance (LSPR), Surface-Enhanced Raman Spectroscopy (SERS), and colorimetric assays. UPLC-MS/MS is generally considered the gold standard for its high sensitivity and specificity.[1][2][3] LSPR and SERS are emerging techniques that offer rapid and sensitive detection, often with simpler sample preparation.[1][4][5][6][7][8][9][10] Colorimetric methods, while often simpler and more cost-effective, typically have lower sensitivity compared to instrumental techniques.[11][12][13][14][15]

Q2: How can I improve the sensitivity of my Dimethoate detection assay?

A2: Improving sensitivity depends on the chosen method. For chromatographic methods like UPLC-MS/MS, optimizing sample extraction and cleanup to reduce matrix effects is crucial.[16] For spectroscopic methods like LSPR and SERS, the choice and preparation of nanoparticles (e.g., gold or silver) are critical factors.[1][9] In enzyme-based assays, such as those using Acetylcholinesterase (AChE), optimizing reaction conditions like pH and incubation time can significantly enhance sensitivity.[17][18]

Q3: What is the "matrix effect," and how can I mitigate it in my Dimethoate analysis?

A3: The matrix effect refers to the interference from components in the sample other than the analyte of interest (Dimethoate), which can either suppress or enhance the analytical signal, leading to inaccurate quantification.[16] This is a common issue in complex samples like food and environmental matrices. To mitigate matrix effects, you can employ several strategies:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup cartridges to remove interfering substances.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the effect.[16]

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of Dimethoate as an internal standard to normalize the signal.[16]

  • Standard Addition: Add known amounts of Dimethoate standard to your samples to create a calibration curve within the sample matrix itself.[16]

Troubleshooting Guides

UPLC-MS/MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Matrix effects.1. Optimize the mobile phase gradient and pH. 2. Replace the analytical column. 3. Improve sample cleanup or use a guard column.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal MS/MS parameters.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Implement matrix effect mitigation strategies (see FAQ Q3). 3. Optimize the collision energy and select the most intense precursor and product ions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Ensure proper solvent mixing and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and replace if necessary.
LSPR/SERS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal Enhancement 1. Inefficient nanoparticle aggregation. 2. Incorrect laser wavelength for SERS. 3. Nanoparticle instability.1. Optimize the concentration of aggregating agents (e.g., salts). 2. Ensure the laser wavelength matches the plasmon resonance of the nanoparticles. 3. Use freshly prepared nanoparticles or ensure proper storage conditions.
Poor Reproducibility 1. Inconsistent nanoparticle synthesis. 2. Non-uniform sample deposition on the SERS substrate. 3. Variations in environmental conditions (temperature, humidity).1. Standardize the nanoparticle synthesis protocol to ensure consistent size and shape. 2. Use a consistent method for sample application and drying. 3. Control the experimental environment as much as possible.
Spectral Interference 1. Contaminants in the sample or on the substrate. 2. Fluorescence background.1. Thoroughly clean all glassware and use high-purity reagents. 2. For SERS, consider using a longer wavelength laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.
Enzyme Inhibition Assay (AChE) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Spontaneous substrate hydrolysis. 2. Contamination of reagents.1. Prepare fresh substrate solution before each experiment. 2. Use high-purity water and reagents.
Low Enzyme Activity 1. Improper enzyme storage. 2. Suboptimal pH or temperature. 3. Presence of inhibitors in the buffer.1. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Optimize the assay buffer pH and incubation temperature. 3. Check the purity of all buffer components.
Variable Inhibition Rates 1. Inconsistent incubation times. 2. Pipetting errors.1. Use a timer to ensure consistent incubation periods for all samples. 2. Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

The following tables summarize the quantitative performance of various Dimethoate detection methods reported in the literature.

Table 1: Performance of UPLC-MS/MS Methods for Dimethoate Detection

MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
Celery0.0030.0183.4 - 92.9[1]
Fruits and Vegetables-0.01 (default MRL)-
Bivalve Mollusks0.00020.0006-[2]
Okra-0.01-[3]

Table 2: Performance of LSPR-based Methods for Dimethoate Detection

MethodLinear RangeLODRecovery (%)Reference
AuNPs-based10 - 100 nM5.5 nM85.90 - 107.37[7][10]
AgNPs-based polymer film1.0 - 1000 ng/mL0.5 ng/mL-[9]

Table 3: Performance of SERS-based Methods for Dimethoate Detection

SubstrateLinear RangeLODNotesReference
Klarite0.5 - 10 µg/mL-Quantitative models developed with PLS regression.[4][6]
Silver Nanoparticles5 x 10⁻⁷ - 1 x 10⁻⁵ M5 x 10⁻⁷ MSignal-to-noise ratio of 3.[1]

Table 4: Performance of Colorimetric Methods for Dimethoate Detection

MethodLinear RangeLODNotesReference
SA-AgNPs0.05 - 2.0 ppm30 ppbBased on aggregation of silver nanoparticles.[11]
AuNPs Peroxidase-Mimicking10 - 400 µg/L4.7 µg/LInhibition of catalytic activity.[14]
PdCl₂-based-0.5 mg/kgReaction of sulfenyl group with Pd²⁺.[12]
Aptamer-AuNPs0 - 10 µM-Smartphone-based detection.[13]

Experimental Protocols

Protocol 1: LSPR-based Detection of Dimethoate using Gold Nanoparticles (AuNPs)

This protocol is based on the method described by Li et al. (2020).[7][10]

Materials:

  • Dimethoate standard solutions (10 nM to 100 nM)

  • Citrate-stabilized AuNPs solution

  • Sodium hydroxide (NaOH) solution (1.5 M)

  • Milli-Q water

  • Spectrophotometer with a cuvette holder

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 80 µL of the Dimethoate standard solution with 535 µL of Milli-Q water.

  • AuNPs Addition: Add 150 µL of the AuNPs solution to the mixture and mix thoroughly.

  • Reaction Initiation: Add 35 µL of 1.5 M NaOH solution to the mixture and mix immediately.

  • Incubation: Allow the reaction to proceed at room temperature for 10 minutes.

  • Measurement: Transfer 330 µL of the final solution to a cuvette and record the absorption spectra using the spectrophotometer. The absorbance ratio (A520/A640) is typically used for quantification.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay for Dimethoate Detection

This is a general protocol for a colorimetric AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine (ATCh) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Dimethoate standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Immobilization (if applicable) or Preparation: Prepare the AChE solution in phosphate buffer.

  • Inhibition Step: In a 96-well plate, add a specific volume of AChE solution to each well. Then, add the Dimethoate standard solutions (or samples) to the respective wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.

  • Substrate Addition: Add the ATCh substrate solution to each well to initiate the enzymatic reaction.

  • Color Development: Immediately after adding the substrate, add the DTNB solution. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored product.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader at different time points or after a fixed incubation time. The decrease in absorbance compared to the control (no Dimethoate) indicates the level of AChE inhibition and thus the concentration of Dimethoate.

Visualizations

Experimental_Workflow_LSPR cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement start Start mix_dimethoate Mix Dimethoate and Water start->mix_dimethoate add_aunps Add AuNPs Solution mix_dimethoate->add_aunps add_naoh Add NaOH to Initiate Reaction add_aunps->add_naoh incubate Incubate for 10 min at Room Temperature add_naoh->incubate measure_absorbance Measure Absorbance (e.g., A520/A640) incubate->measure_absorbance end End measure_absorbance->end

Caption: Experimental workflow for LSPR-based Dimethoate detection.

AChE_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Dimethoate AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis Inhibited_AChE Inhibited AChE ATCh Acetylthiocholine (Substrate) ATCh->AChE Yellow_Product Yellow Product (Absorbance at 412 nm) Thiocholine->Yellow_Product + DTNB DTNB DTNB->Yellow_Product + Dimethoate Dimethoate Dimethoate->Inhibited_AChE Inhibits No_Reaction Reduced or No Thiocholine Production Inhibited_AChE->No_Reaction Reduced_Color Reduced or No Yellow Product No_Reaction->Reduced_Color

Caption: Signaling pathway of Acetylcholinesterase (AChE) inhibition by Dimethoate.

References

Best practices for handling and storage of Dimethoate standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling and storage of Dimethoate analytical standards for researchers, scientists, and drug development professionals. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Dimethoate stock solutions?

A1: Acetone and acetonitrile are commonly used solvents for preparing Dimethoate standard solutions.[1][2] Dimethoate is highly soluble in these organic solvents. For analytical applications such as HPLC, it is crucial to use HPLC-grade solvents to avoid introducing impurities that may interfere with the analysis.

Q2: What are the optimal storage conditions for solid Dimethoate standards and prepared solutions?

A2: Solid Dimethoate standards should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Supplier recommendations for isotopically labeled Dimethoate solutions in acetonitrile suggest a storage temperature of 10°C or colder.[2] It is recommended to store stock and working standard solutions in a refrigerator at 2-8°C, protected from light, to minimize degradation.

Q3: How stable are Dimethoate standard solutions?

A3: The stability of Dimethoate solutions is highly dependent on the pH of the medium. Dimethoate is relatively stable in neutral to acidic aqueous solutions. However, it is unstable and rapidly hydrolyzes in alkaline solutions (pH > 7).[4][5] For instance, at pH 9, a 50% loss can occur in 12 days.[4][5] It is also thermally unstable and can degrade upon heating.[5] Therefore, it is crucial to avoid alkaline conditions and high temperatures during preparation and storage. Solutions prepared in organic solvents like acetone or acetonitrile are generally more stable if stored properly at low temperatures.

Q4: What personal protective equipment (PPE) should be worn when handling Dimethoate?

A4: Dimethoate is toxic if inhaled and can cause damage to organs.[6] When handling Dimethoate, it is essential to wear appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect clothing.

  • Respiratory Protection: If handling the solid powder outside of a fume hood, a respirator may be necessary to avoid inhalation.

Always handle Dimethoate in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent peak areas in chromatography (e.g., HPLC) 1. Standard Degradation: The standard may have degraded due to improper storage (e.g., exposure to light, high temperature, or alkaline conditions).2. Inaccurate Pipetting: Errors in serial dilutions can lead to inconsistent concentrations.3. Injector Issues: Problems with the autosampler or manual injector can lead to variable injection volumes.1. Prepare fresh standard solutions from the solid material. Ensure the pH of any aqueous mobile phases is neutral or acidic.2. Use calibrated pipettes and proper pipetting techniques. Prepare a fresh dilution series.3. Consult the instrument's troubleshooting guide for the injector. Purge the injection port and check for leaks.
Peak Tailing in HPLC Analysis 1. Column Overload: Injecting too concentrated a sample.2. Secondary Interactions: Interaction of the analyte with active sites on the column packing material.3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for Dimethoate's chemical properties.1. Dilute the standard solution and inject a smaller volume.2. Use a column with end-capping or add a competing base to the mobile phase. Consult your column manufacturer's guide.3. Adjust the mobile phase to a slightly acidic pH (e.g., by adding a small amount of formic acid or acetic acid) to ensure Dimethoate is in a single protonation state.
Ghost Peaks in Chromatogram 1. Contaminated Solvent: Impurities in the solvent used for standard preparation or the mobile phase.2. Carryover from Previous Injections: Residual sample remaining in the injector or column.3. Degradation in the Vial: The standard may be degrading in the autosampler vial over time.1. Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase.2. Run blank injections (solvent only) between samples to wash the system. Implement a needle wash step in your autosampler method.3. Prepare fresh dilutions more frequently and do not let them sit in the autosampler for extended periods.
Solid Dimethoate Standard Will Not Dissolve 1. Incorrect Solvent: The chosen solvent may not be appropriate for Dimethoate.2. Low Temperature: The solvent may be too cold, reducing solubility.1. Ensure you are using a suitable solvent such as acetone or acetonitrile.2. Allow the solvent to come to room temperature before attempting to dissolve the standard. Gentle warming in a water bath can be attempted, but be cautious as Dimethoate is heat-sensitive.[5]

Quantitative Data Summary

Parameter Value Reference
Recommended Storage Temperature (Solutions) 10°C or colder[2]
Solubility in Water (21°C) Up to 39 g/L[4]
Half-life in Aqueous Media (pH 9) 12 days[4][5]
Stability in Aqueous Media (pH 2-7) Relatively stable[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL Dimethoate Stock Solution
  • Materials:

    • Dimethoate analytical standard

    • HPLC-grade acetone or acetonitrile

    • Class A volumetric flasks (e.g., 10 mL, 100 mL)

    • Analytical balance

    • Spatula

    • Weighing paper/boat

  • Procedure:

    • Accurately weigh approximately 10 mg of the Dimethoate standard onto a weighing paper or boat using an analytical balance. Record the exact weight.

    • Carefully transfer the weighed Dimethoate into a 10 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (acetone or acetonitrile) to the flask to dissolve the solid. Swirl gently to ensure complete dissolution.

    • Once dissolved, fill the volumetric flask to the calibration mark with the solvent.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation of Calibration Standards by Serial Dilution
  • Materials:

    • 1000 µg/mL Dimethoate stock solution

    • HPLC-grade acetone or acetonitrile

    • Class A volumetric flasks (e.g., 10 mL)

    • Calibrated micropipettes and tips

  • Procedure (Example for a 5-point calibration curve: 0.1, 0.5, 1, 5, 10 µg/mL):

    • Label five 10 mL volumetric flasks with the desired final concentrations.

    • For 10 µg/mL: Pipette 100 µL of the 1000 µg/mL stock solution into the corresponding 10 mL volumetric flask. Dilute to the mark with the solvent.

    • For 5 µg/mL: Pipette 50 µL of the 1000 µg/mL stock solution into the corresponding 10 mL volumetric flask. Dilute to the mark with the solvent.

    • For 1 µg/mL: Pipette 10 µL of the 1000 µg/mL stock solution into the corresponding 10 mL volumetric flask. Dilute to the mark with the solvent.

    • To prepare the lower concentrations, it is often more accurate to perform an intermediate dilution. For example, first prepare a 10 µg/mL intermediate standard.

    • For 0.5 µg/mL: From the 10 µg/mL intermediate standard, pipette 500 µL into a 10 mL volumetric flask and dilute to the mark.

    • For 0.1 µg/mL: From the 10 µg/mL intermediate standard, pipette 100 µL into a 10 mL volumetric flask and dilute to the mark.

    • Mix each standard thoroughly by inverting the flask several times.

    • Transfer the final dilutions to appropriately labeled autosampler vials for analysis.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_analysis Analysis weigh Weigh Dimethoate Standard dissolve Dissolve in Solvent weigh->dissolve fill Fill to Volume dissolve->fill mix_stock Mix Thoroughly fill->mix_stock pipette Pipette Stock/Intermediate mix_stock->pipette Use for Dilution dilute Dilute to Volume pipette->dilute mix_cal Mix Thoroughly dilute->mix_cal transfer Transfer to Vials mix_cal->transfer Ready for Analysis analyze Inject into HPLC transfer->analyze

Caption: Workflow for the preparation of Dimethoate calibration standards.

troubleshooting_dimethoate cluster_solutions Corrective Actions start Inconsistent Analytical Results? check_prep Review Standard Preparation Protocol start->check_prep Yes check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage Yes check_instrument Inspect HPLC System (Leaks, Pressure, Column) start->check_instrument Yes sol_prep Prepare Fresh Standards Using Calibrated Equipment check_prep->sol_prep Issue Found sol_storage Ensure Proper Storage (2-8°C, Dark, Neutral/Acidic) check_storage->sol_storage Issue Found sol_instrument Perform Instrument Maintenance (Purge, Clean, Replace Parts) check_instrument->sol_instrument Issue Found reanalyze Re-analyze Samples sol_prep->reanalyze Re-analyze sol_storage->reanalyze Re-analyze sol_instrument->reanalyze Re-analyze end Problem Resolved reanalyze->end

Caption: Decision tree for troubleshooting inconsistent Dimethoate analysis results.

References

Technical Support Center: Refinement of Dimethoate Dosage for Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethoate in rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical acute oral LD50 of Dimethoate in rats and mice?

A1: The acute oral LD50 of Dimethoate can vary depending on the specific strain and conditions. However, reported values are approximately 310 mg/kg body weight in rats and 150 mg/kg in mice.[1]

Q2: What is a suitable vehicle for administering Dimethoate to rodents via oral gavage?

A2: Common vehicles for oral administration of Dimethoate in rodent studies include saline (0.9% NaCl) and corn oil. The choice of vehicle should be based on the specific experimental design and the formulation of the Dimethoate being used.

Q3: What are the typical clinical signs of Dimethoate toxicity in rodents?

A3: The signs of Dimethoate toxicity are characteristic of cholinesterase inhibition and can include tremors, hyperexcitability, muscular weakness, respiratory distress, convulsions, and in severe cases, death.[2][3]

Q4: Are there established No-Observed-Adverse-Effect Levels (NOAELs) for Dimethoate in rodent studies?

A4: Yes, NOAELs have been established in various studies. For example, in a multigeneration reproductive toxicity study in rats, the NOAEL for reproductive performance was reported to be 1.2 mg/kg body weight per day.[2][4] In a study on male mice, the NOEL for reproductive performance was 7 mg/kg/day.[3]

Troubleshooting Guides

Issue 1: High mortality rates in the high-dose group during an acute toxicity study.

  • Possible Cause: The selected high dose may be too close to or exceed the LD50 for the specific rodent strain being used.

  • Troubleshooting Steps:

    • Review Dosage Calculations: Double-check all calculations for dose preparation and administration volume.

    • Consult Literature: Compare your high dose with published LD50 values for the same species and strain.

    • Pilot Study: Conduct a small-scale pilot study with a wider range of doses to determine a more appropriate maximum tolerated dose (MTD).

    • Observe for Early Clinical Signs: Monitor animals closely for early signs of toxicity and consider humane endpoints.

Issue 2: Inconsistent or highly variable results in neurobehavioral assessments.

  • Possible Cause: Variability in the absorption and metabolism of Dimethoate, or inconsistencies in the behavioral testing procedures.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent oral gavage technique to minimize variability in administration.

    • Control for Environmental Factors: Maintain consistent lighting, noise levels, and handling procedures for all animals.

    • Acclimatize Animals: Properly acclimatize animals to the testing environment before starting the behavioral assessments.

    • Blinding: Whenever possible, the experimenter conducting the behavioral tests should be blinded to the treatment groups.

Issue 3: Unexpected findings in reproductive toxicity studies, such as low implantation rates in the control group.

  • Possible Cause: Underlying health issues in the animal colony, environmental stressors, or procedural errors.

  • Troubleshooting Steps:

    • Health Screening: Ensure all animals are free from common pathogens that can affect reproduction.

    • Environmental Enrichment: Provide adequate environmental enrichment to reduce stress.

    • Optimize Mating Procedures: Ensure proven breeders are used and that mating pairs are housed appropriately.

    • Review Historical Control Data: Compare the reproductive parameters of your current control group with historical data from your facility to identify any deviations.

Data Presentation

Table 1: Acute Oral LD50 of Dimethoate in Rodents

SpeciesStrainLD50 (mg/kg)Reference
RatOsborne-Mendel~310[1]
MouseB6C3F1~150[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of Dimethoate in Rodent Reproductive and Developmental Studies

SpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)EndpointReference
RatMultigeneration1.2-Reproductive Performance[2][4]
MouseMale Reproduction715Sperm production and motility[3]

Experimental Protocols

Detailed Methodology for an Acute Oral Toxicity Study of Dimethoate in Rats (Up-and-Down Procedure)

This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.

  • Animal Selection:

    • Use healthy, young adult nulliparous and non-pregnant female Wistar rats (8-12 weeks old), weighing 200-250g.

    • Acclimatize animals to the laboratory conditions for at least 5 days before the study.

    • House animals individually in cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle.

    • Provide standard pellet diet and water ad libitum.

  • Dose Preparation:

    • Prepare a stock solution of Dimethoate in a suitable vehicle (e.g., 0.9% saline).

    • Prepare serial dilutions from the stock solution to achieve the desired dose concentrations. The volume administered should be consistent across all animals (e.g., 5 ml/kg).

  • Administration:

    • Fast the animals overnight (with access to water) before dosing.

    • Administer the calculated dose of Dimethoate solution or vehicle control to each animal via oral gavage using a suitable gavage needle.

  • Observation:

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Continue daily observations for 14 days.

    • Record body weight shortly before dosing and then weekly thereafter.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) of the sequentially dosed animals.

Mandatory Visualization

Dimethoate_Acetylcholinesterase_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh Choline Acetyltransferase Choline Choline Choline->ACh ACh_cleft ACh ACh->ACh_cleft Release Choline_reuptake Choline ACh_cleft->Choline_reuptake Hydrolysis Acetate Acetate AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR AChE Acetylcholinesterase (AChE) AChE->Acetate Choline_reuptake->Choline Reuptake Signal Downstream Signaling (Neuronal Firing) AChR->Signal Dimethoate Dimethoate Dimethoate->AChE Inhibition

Caption: Dimethoate inhibits Acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of acetylcholine receptors.

Dimethoate_Oxidative_Stress Dimethoate Dimethoate ROS Reactive Oxygen Species (ROS) Generation Dimethoate->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Cellular_Damage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Activation Antioxidant_Enzymes->ROS Neutralization Experimental_Workflow start Start: Animal Acclimatization (5-7 days) randomization Randomization into Treatment Groups start->randomization dosing Dimethoate Administration (Oral Gavage) randomization->dosing observation Clinical Observation (Daily) dosing->observation bw_measurement Body Weight Measurement (Weekly) observation->bw_measurement behavioral Neurobehavioral Assessments (as per study design) bw_measurement->behavioral necropsy Necropsy and Tissue Collection behavioral->necropsy analysis Biochemical & Histopathological Analysis necropsy->analysis end End: Data Analysis & Interpretation analysis->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Dimethoate Detection: Introducing a Novel LSPR-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Localized Surface Plasmon Resonance (LSPR) based method for the detection of Dimethoate with the widely used High-Performance Liquid Chromatography (HPLC) method. Dimethoate is a systemic organophosphate insecticide that necessitates sensitive and efficient detection methods for ensuring food safety and environmental monitoring. This document presents supporting experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions about the most suitable analytical technique for their needs.

Comparative Performance Data

The following table summarizes the key performance indicators of the new LSPR-based method and the traditional HPLC-UV method for the detection of Dimethoate.

Performance ParameterNew Method: LSPR-Based AssayEstablished Method: HPLC-UV
Limit of Detection (LOD) 5.5 nM[1][2]0.11 µg/mL (approximately 480 nM)[3]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3x LOD0.33 µg/mL (approximately 1440 nM)[3]
Linearity Range 10–100 nM[1][2]5–25 µg/mL[3]
Precision (RSD%) < 15% (Typical for LSPR assays)< 2%[3]
Accuracy (Recovery %) 85.90% to 107.37% in apple samples[1]Typically 80-120%
Analysis Time ~15 minutes> 30 minutes (including sample preparation)
Sample Preparation Minimal, direct analysis possibleExtraction and clean-up required[3][4]
Instrumentation Cost ModerateHigh
Portability High potential for portable devicesLow (benchtop instrumentation)

Experimental Protocols

New Method: LSPR-Based Detection of Dimethoate

This protocol describes a rapid and sensitive method for the detection of Dimethoate using gold nanoparticles (AuNPs) in a dual-channel LSPR system.[1][2]

Materials:

  • Gold nanoparticles (AuNPs) solution

  • Dimethoate standard solutions (10-100 nM)

  • Sample extracts (e.g., from apple samples)

  • Phosphate-buffered saline (PBS)

  • LSPR instrument with a dual-channel flow cell

  • Spectrophotometer

Procedure:

  • AuNPs Functionalization: Prepare the surface of the LSPR sensor chip by immobilizing functionalized AuNPs.

  • System Equilibration: Flow PBS buffer through the dual channels of the LSPR system until a stable baseline is achieved.

  • Sample Introduction: Introduce the Dimethoate standard solutions or sample extracts into one of the channels (the other channel serves as a reference).

  • LSPR Signal Measurement: Monitor the change in the LSPR absorbance spectrum, specifically the ratio of absorbance at two different wavelengths (e.g., A520/A640), as the analyte binds to the functionalized AuNPs.

  • Data Analysis: Correlate the change in the absorbance ratio with the concentration of Dimethoate to quantify the analyte. A linear relationship is expected within the dynamic range.[1][2]

  • Regeneration: If the sensor surface is reusable, flow a regeneration solution (e.g., a high salt buffer or a solution with an appropriate pH) to remove the bound analyte and prepare the sensor for the next measurement.

Established Method: HPLC-UV Detection of Dimethoate

This protocol outlines a standard reversed-phase HPLC method for the quantification of Dimethoate.[3]

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm)

  • Mobile phase: Acetonitrile and water (60:40 v/v)[3]

  • Dimethoate standard solutions (5-25 µg/mL)[3]

  • Methanol for sample and standard preparation[3]

  • Sample extracts

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Extract Dimethoate from the sample matrix using a suitable solvent (e.g., acetonitrile).

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[4]

    • Evaporate the solvent and reconstitute the residue in methanol.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase to 1.0 mL/min.[4]

    • Set the UV detector wavelength to 229 nm.[4]

    • Inject a fixed volume (e.g., 20 µL) of the prepared standard solutions and samples into the HPLC system.

  • Data Analysis:

    • Identify the Dimethoate peak based on its retention time, which is approximately 4.75 min under these conditions.[3]

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of Dimethoate in the samples by interpolating their peak areas on the calibration curve.

Visualizations

LSPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (e.g., extraction) equilibration System Equilibration (PBS Buffer) prep_sample->equilibration prep_sensor Sensor Functionalization with AuNPs prep_sensor->equilibration injection Sample Injection equilibration->injection detection LSPR Signal Measurement injection->detection analysis Data Analysis (Absorbance Ratio) detection->analysis quantification Quantification analysis->quantification

Caption: Workflow of the LSPR-based method for Dimethoate detection.

Method_Comparison cluster_lspr New Method: LSPR-Based Assay cluster_hplc Established Method: HPLC-UV lspr_speed Rapid Analysis lspr_sensitivity High Sensitivity (nM) hplc_time Longer Analysis Time lspr_portable Portable hplc_sensitivity Lower Sensitivity (µg/mL) lspr_sample Minimal Sample Prep hplc_lab Lab-Bound hplc_sample Extensive Sample Prep advantage Key Advantages advantage->lspr_speed advantage->hplc_time

Caption: Comparison of key features between LSPR and HPLC methods.

References

Comparative Toxicity of Dimethoate and Other Organophosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative toxicological overview of dimethoate and other selected organophosphate insecticides, including chlorpyrifos, malathion, and parathion. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Executive Summary

Organophosphate pesticides are a major class of insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects. While they share a common mechanism of action, their acute toxicity and other toxicological properties can vary significantly. This guide presents a comparative analysis of the toxicity of dimethoate, chlorpyrifos, malathion, and parathion, supported by quantitative data from experimental studies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors in the central and peripheral nervous systems.[3][4][5] This results in a range of symptoms, from muscle tremors and convulsions to respiratory failure and death.[4]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Excess_ACh Excess ACh ACh->Excess_ACh Accumulates Inhibited_AChE Inhibited AChE Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Stimulates AChR->Postsynaptic Continuous Stimulation (Cholinergic Crisis) OP Organophosphate (OP) OP->AChE Irreversibly Inhibits Excess_ACh->AChR

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Acute Toxicity Data

The acute toxicity of these organophosphates is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize the available data for different routes of exposure in various animal models.

Oral Toxicity
CompoundSpeciesSexLD50 (mg/kg)Reference(s)
Dimethoate Rat-150 - 414[6][7][8]
Rat-180 - 330[9]
Rat-425[4]
Mouse-60[6]
Mouse-160[9]
Rabbit-400 - 500[9]
Chlorpyrifos RatMale155 - 163
RatFemale82 - 135
Rat-95 - 270
Mouse-60
Rabbit-1000 - 2000
Malathion RatMale5400[1]
RatFemale5700[1]
Rat-1000 - 12,500[1]
Mouse-400 - 4000[1]
Parathion RatMale13 - 16
RatFemale3.6 - 6
Mouse-5 - 25[1]
Rabbit-10[1]
Dermal Toxicity
CompoundSpeciesLD50 (mg/kg)Reference(s)
Dimethoate Rat>2000[6]
Rabbit2020[4]
Chlorpyrifos Rat>2000
Rabbit>5000
Malathion Rat>2000[1][2]
Rabbit4100 - 8800[1][2]
Parathion Rat6.8 - 50[1]
Rabbit15[1]
Inhalation Toxicity
CompoundSpeciesLC50 (mg/L or mg/m³)Exposure TimeReference(s)
Dimethoate Rat>5.34 mg/L4 hours[4]
Rat1553 mg/m³-[6]
Chlorpyrifos Rat>0.2 mg/L4-6 hours
Malathion Rat>5.2 mg/L-[1][2]
Parathion Rat84 mg/m³4 hours[1]
Rat137 mg/m³1 hour

No-Observed-Adverse-Effect Level (NOAEL)

The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

CompoundSpeciesRouteNOAELEffectReference(s)
Dimethoate HumanOral0.2 mg/kg/dayErythrocyte cholinesterase inhibition[6][8]
RatOral0.04-0.06 mg/kg/dayCholinesterase inhibition (2-year study)[6]
Chlorpyrifos RatDermal5 mg/kg/day-
RatInhalation0.1 mg/kg/day-
Malathion HumanOral0.23 mg/kg/dayPlasma cholinesterase inhibition
RatOral34 mg/kg/dayBrain cholinesterase inhibition (90-day study)[2]
RabbitDermal150 mg/kg/dayBrain cholinesterase inhibition (21-day study)[2]
Parathion HumanOral0.09 mg/kg/dayRed blood cell AChE inhibition
DogOral0.021 mg/kg/dayRed blood cell AChE inhibition (24-week study)
RatInhalation0.01 mg/m³-

Experimental Protocols

Standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed for toxicological testing.

Acute Toxicity Testing

Acute toxicity studies aim to determine the adverse effects that occur within a short time following the administration of a single dose of a substance.

Acute_Toxicity_Workflow cluster_route Exposure Route (OECD Guideline) start Start acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization dosing Dose Administration (Single dose, specific route) acclimatization->dosing observation Observation Period (14 days) dosing->observation oral Oral (OECD 423) dermal Dermal (OECD 402) inhalation Inhalation (OECD 403) data_collection Data Collection (Clinical signs, mortality, body weight) observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50 LD50/LC50 Calculation & Toxicity Classification necropsy->ld50 end End ld50->end

Caption: General workflow for acute toxicity testing.

  • Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals per step. A single dose of the substance is administered orally to a group of animals (typically rats). Observations for signs of toxicity and mortality are made for up to 14 days.

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of animals (often rabbits or rats) for a 24-hour period.[5] The animals are then observed for 14 days for signs of toxicity and skin irritation.

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (usually 4 hours). They are then observed for 14 days.

Neurotoxicity and Genotoxicity Assessment
  • Neurotoxicity Study (OECD 424): This study is designed to detect potential neurotoxic effects in adult rodents. The substance is administered repeatedly (e.g., for 28 or 90 days), and animals are observed for behavioral changes, motor activity, and sensory function. At the end of the study, neurohistopathological examinations are performed.

  • Genotoxicity Assays: These assays are used to determine if a substance can cause genetic damage.

    • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

    • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses chromosomal damage by looking for the formation of micronuclei in the erythrocytes of treated rodents.

Comparative Toxicity Assessment

The assessment of the comparative toxicity of these organophosphates involves a multi-faceted approach, considering not only the acute toxicity but also other factors such as the potential for chronic effects and the specific exposure scenarios.

Comparative_Toxicity_Assessment cluster_data Data Inputs cluster_analysis Analysis cluster_output Output title Comparative Toxicity Assessment of Organophosphates acute Acute Toxicity Data (LD50, LC50) hazard Hazard Identification acute->hazard chronic Chronic Toxicity Data (NOAEL, LOAEL) chronic->hazard mechanism Mechanism of Action (AChE Inhibition) mechanism->hazard other Other Toxicological Endpoints (Genotoxicity, Neurotoxicity) other->hazard dose_response Dose-Response Assessment hazard->dose_response risk Risk Characterization dose_response->risk exposure Exposure Assessment exposure->risk classification Toxicity Classification (e.g., WHO, EPA) risk->classification guidelines Regulatory Guidelines & Safety Recommendations risk->guidelines

Caption: Logical relationships in comparative toxicity assessment.

Conclusion

Based on the presented data, there are clear differences in the acute toxicity of the selected organophosphates:

  • Parathion is the most acutely toxic of the four, with very low LD50 values across all routes of exposure.

  • Dimethoate and Chlorpyrifos exhibit moderate acute toxicity.

  • Malathion shows the lowest acute toxicity among the compared organophosphates, with significantly higher LD50 values.

It is crucial to consider that acute toxicity is only one aspect of a compound's toxicological profile. Chronic effects, neurotoxicity, and genotoxicity, as well as the specific formulation and exposure route, all play a significant role in the overall risk assessment. Researchers and drug development professionals should consult the detailed experimental data and protocols when evaluating the safety and potential applications of these compounds.

References

A Comparative Efficacy Analysis of Dimethoate and Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dimethoate, an organophosphate insecticide, and neonicotinoid insecticides. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in their understanding and evaluation of these two major classes of insecticides.

Executive Summary

Dimethoate and neonicotinoids are two distinct classes of insecticides with different modes of action, efficacy profiles, and toxicological characteristics. Dimethoate, a long-standing organophosphate, acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve overstimulation, paralysis, and death of the insect.[1][2][3][4] Neonicotinoids, a newer and widely used class of systemic insecticides, act as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, causing continuous nerve stimulation, which also results in paralysis and death.[5]

This guide presents a detailed comparison of their efficacy through quantitative data, outlines common experimental protocols for their evaluation, and visualizes their respective signaling pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for Dimethoate and various neonicotinoid insecticides against several key insect pests. Lower values indicate higher toxicity.

Pest Species Insecticide LC50 (ppm) Exposure Time (hours) Reference
Aphis craccivora (Cowpea aphid)Dimethoate0.05724[6]
Clothianidin0.03124[6]
Imidacloprid0.06324[6]
Thiacloprid0.04224[6]
Aphis craccivora (Cowpea aphid)Dimethoate0.04748[6]
Clothianidin0.02948[6]
Imidacloprid0.04448[6]
Thiacloprid0.02848[6]
Pest Species Insecticide LD50 (ng/bee) Exposure Time (hours) Reference
Apis mellifera (Honey bee)Dimethoate12024[7]
Acetamiprid114,72024[7]
Thiamethoxam74024[7]
Clothianidin33024[7]

Experimental Protocols

The following outlines a generalized experimental workflow for determining and comparing the efficacy of insecticides like Dimethoate and neonicotinoids.

Rearing of Test Insects
  • A healthy and homogenous population of the target insect species is reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity in susceptibility.

Insecticide Solution Preparation
  • Stock solutions of the test insecticides (Dimethoate and various neonicotinoids) are prepared in an appropriate solvent.

  • A series of dilutions are then made to create a range of concentrations to be used in the bioassays. A control group using only the solvent is also prepared.

Bioassay Methods

The choice of bioassay method depends on the target pest and the mode of action of the insecticide. Common methods include:

  • Leaf-Dip Bioassay (for sucking and chewing insects):

    • Leaves of a suitable host plant are dipped into the different insecticide concentrations for a set period (e.g., 10-30 seconds).

    • The leaves are allowed to air-dry.

    • A specific number of test insects are placed on the treated leaves within a petri dish or ventilated container.

    • Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).

  • Topical Application (for contact toxicity):

    • A micro-applicator is used to apply a precise volume of the insecticide solution directly onto the dorsal thorax of individual insects.

    • Treated insects are then transferred to a clean container with a food source.

    • Mortality is recorded at predetermined time points.

  • Diet Incorporation Bioassay (for systemic insecticides):

    • The insecticide is mixed into the artificial diet of the test insects at various concentrations.

    • Insects are allowed to feed on the treated diet for a specific duration.

    • Mortality is assessed over time.

Data Analysis
  • The mortality data is corrected for any control mortality using Abbott's formula.

  • Probit analysis or a similar statistical method is used to determine the LC50 or LD50 values, which represent the concentration or dose of the insecticide that is lethal to 50% of the test population.

  • These values are then used to compare the relative toxicity of the different insecticides.

Residue Analysis (Optional but recommended)
  • To understand the persistence and systemic activity of the insecticides, residue analysis can be performed on plant tissues.

  • This typically involves extraction of the insecticide from the plant material followed by quantification using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis rearing Insect Rearing leaf_dip Leaf-Dip rearing->leaf_dip topical Topical Application rearing->topical diet Diet Incorporation rearing->diet prep Insecticide Preparation prep->leaf_dip prep->topical prep->diet mortality Mortality Assessment leaf_dip->mortality residue Residue Analysis leaf_dip->residue topical->mortality diet->mortality diet->residue lc50 LC50/LD50 Calculation mortality->lc50 dimethoate_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nerve_impulse Nerve Impulse vesicle Vesicle with Acetylcholine (ACh) nerve_impulse->vesicle triggers release ach ACh vesicle->ach receptor ACh Receptor ach->receptor binds ache Acetylcholinesterase (AChE) ache->ach hydrolyzes dimethoate Dimethoate dimethoate->ache inhibits response Continuous Nerve Stimulation receptor->response leads to neonicotinoid_moa cluster_presynaptic_neo Presynaptic Neuron cluster_synaptic_cleft_neo Synaptic Cleft cluster_postsynaptic_neo Postsynaptic Neuron nerve_impulse_neo Nerve Impulse vesicle_neo Vesicle with Acetylcholine (ACh) nerve_impulse_neo->vesicle_neo triggers release ach_neo ACh vesicle_neo->ach_neo neonic Neonicotinoid ache_neo Acetylcholinesterase (AChE) ach_neo->ache_neo receptor_neo Nicotinic ACh Receptor (nAChR) ach_neo->receptor_neo binds ache_neo->ach_neo hydrolyzes neonic->receptor_neo binds (agonist) response_neo Continuous Nerve Stimulation receptor_neo->response_neo leads to

References

In Vivo vs. In Vitro Correlations for Dimethoate Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro toxicological data for the organophosphate insecticide, dimethoate. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the correlations and divergences between whole-animal and cellular-level studies of dimethoate toxicity.

Executive Summary

Dimethoate's toxicity is primarily attributed to its irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine. However, research indicates that oxidative stress and apoptosis also play significant roles in its toxic profile. This guide synthesizes data from both in vivo studies, primarily in rodent models, and in vitro experiments using human cell lines to provide a comparative overview of dimethoate's effects at different biological levels.

Data Presentation: In Vivo vs. In Vitro Toxicity of Dimethoate

The following tables summarize key quantitative data from in vivo and in vitro studies on dimethoate toxicity.

Table 1: Acute Toxicity and Cytotoxicity

ParameterIn Vivo (Rats)In Vitro (Human Lymphocytes)Citation(s)
Endpoint Acute oral median lethal dose (LD50)Median lethal concentration (LC50)[1][2]
Value 176 mg/kg body weight~45 µg/mL (2-hour exposure)[1][2]
~15 µg/mL (48-hour exposure)[2]

Table 2: Cholinesterase Inhibition

ParameterIn Vivo (Rats)In VitroCitation(s)
Endpoint Dose causing significant AChE inhibitionHalf-maximal inhibitory concentration (IC50)[3][4]
Value Significant decline in brain AChE at ≥ 0.5 mg/kg/day (21-day exposure)Not explicitly found for dimethoate in the provided results.[3][4]
1/10 LD50 (approx. 17.6 mg/kg) for 5 days significantly reduced blood AChE activity[4]

Table 3: Sub-lethal Systemic Effects (In Vivo - Rats)

DoseEffectOrgan(s) AffectedCitation(s)
200, 500, 800 mg/kg in feed (8 weeks)Increased Alanine Transaminase (ALT) and Alkaline Phosphatase (ALP), focal necrosis, inflammationLiver, Kidney, Intestine, Lung[1][2]
5, 10, 20 ml/kg (low, medium, high dose) for 30, 60, 90 daysIncreased blood glucose, AST, and ALT; Decreased urea, uric acid, and total bilirubinBlood, Liver[5]
5, 10, 20 ml/kg (low, medium, high dose) for 30, 60, 90 daysDecreased red blood cells and hemoglobin; Increased white blood cells and plateletsBlood[6]
20 mg/kg/dayIncreased hepatic marker enzymes and malondialdehyde (MDA); Altered antioxidant enzyme activities (SOD, GPx, CAT)Liver[7]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) in Rats

This protocol is a generalized representation based on common methodologies.

  • Animal Model: Wistar or Sprague-Dawley rats, typically young adults of a specific weight range.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are divided into several groups, including a control group receiving the vehicle (e.g., corn oil) and multiple dose groups receiving varying concentrations of dimethoate.

  • Administration: Dimethoate is administered orally via gavage.

  • Observation: Animals are observed for clinical signs of toxicity (e.g., muscular weakness, respiratory distress, convulsions) and mortality over a period of 14 days.[1]

  • Data Analysis: The LD50 is calculated using statistical methods such as the probit analysis.

In Vitro Cytotoxicity (MTT Assay) in Human Lymphocytes
  • Cell Culture: Human peripheral blood lymphocytes are isolated and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of dimethoate for specific durations (e.g., 2 and 48 hours).[2]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathways in Dimethoate Toxicity

Acetylcholinesterase Inhibition

The primary mechanism of dimethoate's neurotoxicity is the inhibition of acetylcholinesterase (AChE).

AChE_Inhibition cluster_synapse Synapse Dimethoate Dimethoate AChE Acetylcholinesterase (AChE) Dimethoate->AChE Inhibits Acetylcholine Acetylcholine Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Released into Synaptic_Cleft->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to

Acetylcholinesterase Inhibition by Dimethoate
Oxidative Stress and the Nrf2-Keap1 Pathway

Dimethoate induces oxidative stress by generating reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response.

Oxidative_Stress Dimethoate Dimethoate ROS Reactive Oxygen Species (ROS) Dimethoate->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes Transcription of Antioxidant_Enzymes->ROS Neutralize

Dimethoate-induced Oxidative Stress and the Nrf2-Keap1 Pathway
Apoptosis Signaling Pathway

Dimethoate can trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Dimethoate Dimethoate ROS Increased ROS Dimethoate->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Mitochondrial Dysfunction Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Dimethoate-induced Apoptosis Pathway

Correlation and Conclusion

The data presented in this guide highlight a consistent toxicological profile of dimethoate across both in vivo and in vitro models. The fundamental mechanism of acetylcholinesterase inhibition is a primary driver of acute toxicity in whole organisms and can be inferred as a critical cellular-level event. However, in vitro studies, particularly at sub-lethal concentrations and longer exposure times, reveal the importance of other mechanisms such as oxidative stress and apoptosis, which are also observed in vivo as systemic organ damage.

While in vivo studies provide essential information on the integrated physiological response to dimethoate, including its metabolism and distribution, in vitro models offer a valuable tool for dissecting specific cellular and molecular mechanisms of toxicity. The concentrations used in in vitro studies that elicit cytotoxic effects are within a plausible range when considering the doses that cause systemic toxicity in vivo, although direct pharmacokinetic correlations are complex.

For researchers and drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach to toxicity testing. In vitro assays can serve as effective screening tools to identify potential hazards and elucidate mechanisms of action, while in vivo studies remain crucial for understanding the overall systemic effects and for risk assessment.

References

Performance Showdown: A Comparative Guide to Sorbents for Dimethoate Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing effort to mitigate environmental contamination by organophosphate pesticides, the selection of effective sorbent materials is critical. This guide offers a comparative analysis of the performance of four common sorbents—Activated Carbon, Biochar, Bentonite Clay, and Zeolites—for the cleanup of dimethoate, a widely used insecticide and acaricide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and underlying mechanisms of these materials.

Key Performance Indicators at a Glance

A summary of the quantitative performance of different sorbents in removing dimethoate from aqueous solutions is presented below. Direct comparison is facilitated by highlighting key parameters such as removal efficiency and adsorption capacity under specified experimental conditions.

Sorbent MaterialAdsorption Capacity (q_e) (mg/g)Removal Efficiency (%)Experimental Conditions
Activated Carbon Not explicitly stated, but high affinity suggested.Up to 97%Initial Dimethoate Conc.: 5 x 10⁻⁴ mol dm⁻³; Sorbent Conc.: 1.0 mg cm⁻³[1]
Biochar (modified) Not explicitly stated, but significant removal observed.> 97% (with Ferrate(VI))-
Bentonite Clay 1.96 (Brari clay, 24h)Not explicitly statedInitial Dimethoate Conc.: 25 mg/L[2]
Zeolites Data not available for dimethoateData not available for dimethoate-

Note: The performance of sorbents can be significantly influenced by the experimental conditions, including the initial concentration of the contaminant, the dosage of the sorbent, pH, and temperature. The data presented here are based on available literature and may not be directly comparable across different studies due to variations in these conditions.

In-Depth Sorbent Analysis

Activated Carbon: The High Performer

Activated carbon, particularly in fiber form (ACFs), has demonstrated exceptional efficiency in the removal of dimethoate from water. Studies have reported removal efficiencies of up to 97%[1]. The high adsorption capacity is attributed to its large surface area and well-developed microporosity. The adsorption process is typically rapid, with half-times for dimethoate adsorption ranging from 3.4 to 17.8 minutes[2]. The pseudo-second-order kinetic model often best describes the adsorption process, suggesting that chemisorption may play a significant role[2].

Biochar: A Promising and Sustainable Option
Bentonite Clay: A Natural and Cost-Effective Choice

Bentonite clay, a naturally occurring and abundant material, has shown good potential for dimethoate adsorption. Research has indicated that bentonite is a more effective adsorbent for dimethoate compared to other clay minerals like fuller's earth and kaolinite. One study quantified the amount of dimethoate adsorbed on "Brari" clay to be 1.96 mg/g after 24 hours of contact time with an initial dimethoate concentration of 25 mg/L[2]. The adsorption of dimethoate on clay minerals is an exothermic process, suggesting that lower temperatures favor removal.

Zeolites: Potential Yet to be Fully Explored for Dimethoate

Zeolites are microporous, aluminosilicate minerals that are widely used as adsorbents due to their well-defined pore structure and ion-exchange capacity. While zeolites have been successfully employed for the removal of various pesticides, specific quantitative data on their performance for dimethoate cleanup is currently limited in the available scientific literature. Further research is needed to fully evaluate their potential for this specific application.

Experimental Protocols

The following section outlines a general methodology for a batch adsorption experiment, a common technique used to evaluate the performance of sorbents.

1. Sorbent Preparation:

  • The sorbent material (e.g., activated carbon, biochar, bentonite clay, or zeolite) is washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 105°C) for a set period (e.g., 24 hours).

  • The dried sorbent may be sieved to obtain a uniform particle size.

2. Adsorption Experiment:

  • A known mass of the prepared sorbent is added to a series of flasks containing a fixed volume of dimethoate solution of a known initial concentration.

  • The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Samples of the solution are withdrawn at specific time intervals to study the adsorption kinetics.

  • The effect of various parameters such as pH, sorbent dosage, initial dimethoate concentration, and temperature can be investigated by systematically varying one parameter while keeping the others constant.

3. Analysis:

  • After agitation, the sorbent is separated from the solution by centrifugation or filtration.

  • The concentration of dimethoate remaining in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Data Calculation:

  • The amount of dimethoate adsorbed per unit mass of the sorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

    • q_e = (C_0 - C_e) * V / m

    • Where:

      • C_0 is the initial concentration of dimethoate (mg/L).

      • C_e is the equilibrium concentration of dimethoate (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the sorbent (g).

  • The removal efficiency (%) is calculated as:

    • Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a batch adsorption study to evaluate the performance of different sorbents for dimethoate cleanup.

ExperimentalWorkflow cluster_prep Sorbent Preparation cluster_adsorption Batch Adsorption Experiment cluster_analysis Analysis cluster_data Data Evaluation Sorbent Select Sorbent (Activated Carbon, Biochar, Bentonite Clay, Zeolite) Wash Wash with Deionized Water Sorbent->Wash Dry Dry in Oven Wash->Dry Sieve Sieve to Uniform Particle Size Dry->Sieve Add_Sorbent Add Known Mass of Sorbent to Solution Sieve->Add_Sorbent Prepare_Solution Prepare Dimethoate Solution of Known Concentration Prepare_Solution->Add_Sorbent Agitate Agitate at Constant Temperature & Speed Add_Sorbent->Agitate Sample Withdraw Samples at Intervals Agitate->Sample Separate Separate Sorbent (Centrifugation/Filtration) Sample->Separate Analyze Analyze Dimethoate Concentration (HPLC/GC) Separate->Analyze Calculate_qe Calculate Adsorption Capacity (qe) Analyze->Calculate_qe Calculate_eff Calculate Removal Efficiency (%) Analyze->Calculate_eff Kinetics Determine Adsorption Kinetics & Isotherms Calculate_qe->Kinetics

References

A Comparative Analysis of Dimethoate's Impact on Non-Target Organisms Versus Other Common Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate, an organophosphate insecticide, has been widely utilized in agriculture for its efficacy against a broad spectrum of insect pests. However, its application raises significant concerns regarding its impact on non-target organisms, which are crucial for maintaining ecological balance. This guide provides a detailed comparison of the toxicological effects of dimethoate on various non-target species in contrast to other major pesticide classes, including a fellow organophosphate (chlorpyrifos), a neonicotinoid (imidacloprid), a pyrethroid (deltamethrin), and an herbicide (glyphosate). The data presented is compiled from peer-reviewed literature and standardized ecotoxicological studies, offering a quantitative basis for risk assessment and the exploration of safer alternatives.

Comparative Toxicity Data

The following tables summarize the acute toxicity of dimethoate and other selected pesticides to a range of non-target organisms. The data is presented as LD50 (Lethal Dose, 50%) for terrestrial organisms, indicating the dose required to kill 50% of a test population, and LC50 (Lethal Concentration, 50%) for aquatic organisms, indicating the concentration in water that kills 50% of a test population within a specified timeframe. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Honey Bees (Apis mellifera)

PesticideClassOral LD50 (µ g/bee )Contact LD50 (µ g/bee )
Dimethoate Organophosphate0.150.12
Chlorpyrifos Organophosphate0.1 - 0.60.07 - 0.1
Imidacloprid Neonicotinoid0.0039 - 0.070.024 - 0.081
Deltamethrin Pyrethroid0.05 - 0.090.02 - 0.05
Glyphosate Herbicide>100>100

Table 2: Acute Toxicity to Birds (various species)

PesticideSpeciesOral LD50 (mg/kg)
Dimethoate Mallard duck41.7 - 63.5
Pheasant20.0
Chlorpyrifos Mallard duck75 - 130
Bobwhite quail16
Imidacloprid Japanese quail31
House sparrow41
Deltamethrin Mallard duck>4640
Bobwhite quail>2000
Glyphosate Bobwhite quail>3851

Table 3: Acute Toxicity to Fish (various species)

PesticideSpecies96-hour LC50 (mg/L)
Dimethoate Rainbow trout6.2
Bluegill sunfish6.0
Chlorpyrifos Rainbow trout0.002 - 0.007
Bluegill sunfish0.003 - 0.01
Imidacloprid Rainbow trout211
Bluegill sunfish105
Deltamethrin Rainbow trout0.00039
Bluegill sunfish0.0013
Glyphosate Rainbow trout140

Table 4: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

Pesticide48-hour EC50 (mg/L)
Dimethoate 0.2 - 2.6
Chlorpyrifos 0.0001 - 0.0007
Imidacloprid 85
Deltamethrin 0.00035
Glyphosate >100

Table 5: Acute Toxicity to Soil Organisms (Earthworms - Eisenia fetida)

Pesticide14-day LC50 (mg/kg soil)
Dimethoate 10 - 50
Chlorpyrifos 60 - 130
Imidacloprid 10.7
Deltamethrin >1000
Glyphosate >5000

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized laboratory studies conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols used to generate the comparative data.

OECD 213: Honey Bee Acute Oral Toxicity Test

This test is designed to determine the median lethal dose (LD50) of a pesticide to adult worker honey bees after oral ingestion.

  • Test Organisms: Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.

  • Procedure: A group of bees (typically 10-20) is housed in a small cage. They are starved for a short period (around 2 hours) and then provided with a feeding solution of sucrose containing a specific concentration of the test substance. Multiple concentrations are tested in a geometric series, along with a control group receiving only the sucrose solution.

  • Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours after exposure. The test can be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.

  • Endpoint: The oral LD50 is calculated, representing the dose in micrograms (µg) of the test substance per bee that is lethal to 50% of the test population.

OECD 203: Fish Acute Toxicity Test

This guideline outlines a method to determine the concentration of a chemical that is lethal to 50% of a test population of fish over a 96-hour period.

  • Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

  • Procedure: Fish are placed in tanks containing water with different concentrations of the test substance. The test is typically conducted using a static, semi-static, or flow-through system. A control group is maintained in water without the test substance. At least five concentrations in a geometric series are used.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is determined, which is the concentration of the test substance in water (mg/L) that is lethal to 50% of the fish.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of substances to planktonic crustaceans, which are key components of aquatic ecosystems.

  • Test Organisms: Young daphnids (typically Daphnia magna), less than 24 hours old.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours. The test is conducted in small vessels under controlled temperature and light conditions.

  • Observation: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration, 50%) is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids within 48 hours.

Signaling Pathways and Mechanisms of Action

The toxicity of these pesticides to non-target organisms is a direct result of their interaction with specific biological pathways. The following diagrams, generated using Graphviz, illustrate the primary modes of action for each pesticide class.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_pesticide Pesticide Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Stimulates (Nerve Impulse) Dimethoate Dimethoate (Organophosphate) Dimethoate->AChE Inhibits (Irreversible)

Acetylcholinesterase Inhibition by Dimethoate.

Neonicotinoid_Action cluster_synapse Synaptic Cleft cluster_pesticide Pesticide Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Stimulates (Nerve Impulse) nAChR->Postsynaptic_Neuron Continuous Stimulation (Paralysis, Death) Imidacloprid Imidacloprid (Neonicotinoid) Imidacloprid->nAChR Binds Irreversibly (Mimics ACh)

Neonicotinoid Action on Nicotinic Acetylcholine Receptors.

Pyrethroid_Action cluster_neuron Neuronal Axon cluster_pesticide Pesticide Action Na_Channel Voltage-gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Opening allows Na+ influx Na_Channel->Nerve_Impulse Prolonged Na+ influx (Repetitive Firing) Deltamethrin Deltamethrin (Pyrethroid) Deltamethrin->Na_Channel Keeps channel open

Pyrethroid Action on Voltage-gated Sodium Channels.

Glyphosate_Action cluster_pathway Shikimate Pathway (in Plants & some Microorganisms) cluster_herbicide Herbicide Action Chorismate Chorismate Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) Chorismate->Amino_Acids Leads to synthesis of EPSPS EPSP Synthase EPSPS->Chorismate Catalyzes Shikimate Shikimate-3-phosphate Shikimate->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS Proteins Proteins Amino_Acids->Proteins Building blocks of Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Glyphosate's Inhibition of the Shikimate Pathway.

Conclusion

This comparative analysis underscores the significant ecotoxicological impact of dimethoate on a variety of non-target organisms, particularly bees and aquatic invertebrates. When compared to other pesticides, the data reveals a complex landscape of toxicity. For instance, while dimethoate is highly toxic to bees, neonicotinoids like imidacloprid can be even more potent. In aquatic systems, both organophosphates and pyrethroids, such as chlorpyrifos and deltamethrin, exhibit extreme toxicity to fish and invertebrates at very low concentrations. In contrast, the herbicide glyphosate generally shows lower acute toxicity to the animal species presented.

The provided data and mechanistic insights are intended to aid researchers and professionals in making informed decisions regarding pesticide use, in the development of more selective and environmentally benign pest control strategies, and in the comprehensive risk assessment of these widely used chemicals. The detailed experimental protocols offer a foundation for the replication and extension of these critical toxicological studies.

A comparative study of Dimethoate degradation by different microbial strains

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Microbial Strains for the Bioremediation of the Organophosphate Pesticide Dimethoate

The extensive use of organophosphate pesticides, such as Dimethoate, in agriculture has led to significant environmental contamination. Microbial degradation, or bioremediation, presents a promising, eco-friendly, and cost-effective approach to address this issue.[1] This guide provides a comparative analysis of various microbial strains capable of degrading Dimethoate, supported by experimental data, to assist researchers and scientists in selecting suitable candidates for bioremediation strategies.

Performance Comparison of Microbial Strains

The efficiency of Dimethoate degradation varies significantly among different microbial species and even between strains of the same species. The following table summarizes the degradation performance of several bacterial and fungal strains as reported in various studies.

Microbial StrainTypeInitial Dimethoate ConcentrationDegradation Efficiency (%)Incubation TimeReference
Bacillus licheniformisBacteriumNot Specified100%7 days[2][3]
Pseudomonas aeruginosaBacteriumNot Specified96%7 days[2][3]
Xanthomonas campestris pv. TranslucensBacterium5 mg/L97.8%32 days[4]
Aspergillus fumigatusFungus5 mg/L91.2%32 days[4][5]
Aeromonas hydrophilaBacteriumNot Specified83%7 days[2][3]
Proteus mirabilisBacteriumNot Specified72%7 days[2][3]
Bacillus pumilusBacteriumNot Specified71%7 days[2]
Bacillus subtilis OQ347968Bacterium80 mg/LHigh7 days[6]
Aspergillus nigerFungus326.6 mg/L (initial)Decreased to 217.8 mg/LNot specified[7][8]

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the microbial degradation of Dimethoate.

Culture Media

A common medium used for these studies is a Mineral Salt Medium (MSM), which provides essential nutrients for microbial growth without an additional carbon source, forcing the microorganisms to utilize the pesticide as a source of carbon and energy.

Composition of M9 Mineral Salt Medium: [4]

  • K₂HPO₄: 1.5 g/L

  • KH₂PO₄: 0.5 g/L

  • (NH₄)₂SO₄: 1.0 g/L

  • NaCl: 0.5 g/L

  • MgSO₄: 0.2 g/L

  • FeSO₄: 0.02 g/L

  • Dissolved in 1000 mL of distilled water, with the pH adjusted to 7.2.

For fungal studies, a modified Czapek liquid medium has been used.[7][8]

Incubation Conditions

Bacterial and fungal cultures are typically incubated under controlled conditions to ensure optimal growth and degradation activity.

  • Temperature: Generally maintained between 28°C and 30°C.[6][9]

  • pH: The initial pH of the culture medium is usually adjusted to a neutral pH of 7.0.[6]

  • Agitation: Cultures are often incubated in an orbital shaker at speeds ranging from 120 to 150 rpm to ensure proper aeration and contact between the microbes and the pesticide.[4][9]

Analytical Methods for Dimethoate Quantification

The concentration of Dimethoate in the culture medium over time is monitored to determine the degradation rate. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Typical HPLC Parameters: [4][10]

  • Mobile Phase: A mixture of acetonitrile and water, often in a 60:40 (v/v) ratio.[4][10]

  • Flow Rate: Maintained at 1.0 mL/min.[4]

  • Column: A C18 column is commonly used.[4]

  • Detector: A UV detector set at a wavelength of 210 nm or 220 nm.[4][11]

  • Sample Preparation: Culture samples are centrifuged to remove microbial cells, and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to identify the intermediate metabolites produced during the degradation process, providing insights into the degradation pathway.[1]

Visualizing the Processes

To better understand the experimental workflow and the biochemical transformations involved in Dimethoate degradation, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Media Prepare Mineral Salt Medium Strain Inoculate with Microbial Strain Media->Strain Dimethoate Add Dimethoate Strain->Dimethoate Incubator Incubate at 28-30°C with shaking Dimethoate->Incubator Sampling Collect Samples at Intervals Incubator->Sampling Centrifugation Centrifuge and Filter Sampling->Centrifugation HPLC HPLC Analysis for Dimethoate Centrifugation->HPLC GCMS GC-MS Analysis for Metabolites Centrifugation->GCMS Data Calculate Degradation Rate HPLC->Data

A general experimental workflow for studying Dimethoate degradation.

The degradation of Dimethoate is initiated by the cleavage of its P-S bond, leading to the formation of various intermediate metabolites. One of the primary and more toxic metabolites is omethoate.[1] The subsequent breakdown of these intermediates eventually leads to less harmful compounds.

Dimethoate_Degradation_Pathway Dimethoate Dimethoate (C5H12NO3PS2) Omethoate Omethoate (Primary Metabolite) Dimethoate->Omethoate Microbial Enzymes (cleavage of P-S bond) Intermediates Further Intermediates Omethoate->Intermediates EndProducts Less Toxic End Products (e.g., CO2, H2O, PO4^3-) Intermediates->EndProducts

A simplified microbial degradation pathway of Dimethoate.

References

Benchmarking Dimethoate's acetylcholinesterase inhibition with other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of dimethoate, an organophosphate insecticide, benchmarked against other notable AChE inhibitors. The data presented is intended to offer an objective overview for researchers and professionals in drug development and toxicology.

Comparative Inhibition of Acetylcholinesterase

The inhibitory potential of various compounds against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for dimethoate and a selection of other AChE inhibitors, including other organophosphates and drugs approved for the treatment of Alzheimer's disease.

CompoundClassIC50 Value (M)Source of AChE
Dimethoate OrganophosphateNot specified in searchesNot specified
Chlorpyrifos-oxonOrganophosphate~3 x 10⁻⁹ MRat Brain
ParaoxonOrganophosphateNot specified in searchesNot specified
DonepezilPiperidine derivative0.86 x 10⁻⁹ MNot specified
RivastigmineCarbamate4.3 - 4760 x 10⁻⁹ MHuman
GalantamineAlkaloidNot specified in searchesNot specified

Mechanism of Action and Inhibition Pathway

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This action terminates the nerve signal at cholinergic synapses.

AChE_Catalytic_Cycle ACh Acetylcholine (ACh) Complex AChE-ACh Complex ACh->Complex Binding AChE Acetylcholinesterase (AChE) (Active Site) AChE->Complex Products Choline + Acetate Complex->Products Hydrolysis Regenerated_AChE Regenerated AChE Products->Regenerated_AChE Release

Figure 1. Simplified signaling pathway of acetylcholine hydrolysis by acetylcholinesterase.

Organophosphate inhibitors, such as dimethoate, act by irreversibly binding to the serine residue in the active site of acetylcholinesterase. This phosphorylation of the enzyme renders it inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

AChE_Inhibition cluster_normal Normal Function cluster_inhibition Organophosphate Inhibition ACh Acetylcholine AChE_active Active AChE ACh->AChE_active Hydrolysis Products Choline + Acetate AChE_active->Products AChE_inhibited Phosphorylated AChE (Inactive) Dimethoate Dimethoate (Organophosphate) Dimethoate->AChE_active Irreversible Binding ACh_accum Acetylcholine Accumulation AChE_inhibited->ACh_accum No Hydrolysis Ellman_Assay_Workflow start Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) plate_prep Add Buffer, Inhibitor, and AChE to 96-well plate start->plate_prep pre_incubation Pre-incubate plate_prep->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb start_reaction Add ATCI to initiate reaction add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_abs calculate_rate Calculate Reaction Rates measure_abs->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.